NH2-PEG1-C1-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVFRZJXVQDULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155811-37-2 | |
| Record name | tert-butyl 2-(2-aminoethoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG1-C1-Boc: A Versatile Linker in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG1-C1-Boc, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and particularly, the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a free primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected amine, provides a versatile platform for the sequential and controlled assembly of complex molecular architectures. This guide details the chemical properties, function, and applications of this compound, providing insights into its role in modern therapeutic development.
Core Chemical and Physical Properties
This compound is a foundational building block in synthetic and medicinal chemistry. Its properties are summarized below, providing a clear overview for researchers.[1]
| Property | Value |
| CAS Number | 1155811-37-2[1][2] |
| Molecular Formula | C8H17NO3[1][2] |
| Molecular Weight | 175.23 g/mol [1][2][3] |
| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate[1][2] |
| Synonyms | Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc[1][2] |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in a variety of organic solvents |
The Functional Anatomy of a Bifunctional Linker
The utility of this compound stems from its distinct functional moieties, each playing a critical role in its application as a linker.
-
Primary Amine (-NH2): This reactive group serves as a nucleophile, readily participating in reactions with electrophiles such as carboxylic acids (often activated as NHS esters), isocyanates, and aldehydes. This allows for the covalent attachment of the linker to a molecule of interest, for instance, a ligand for a target protein.
-
Polyethylene Glycol (PEG) Spacer (-PEG1-): The single ethylene (B1197577) glycol unit is a key component that imparts hydrophilicity to the linker and, by extension, to the final conjugate.[4] This is particularly advantageous in PROTAC design, where the overall molecule can be large and hydrophobic, leading to poor solubility and cell permeability.[5] The PEG spacer can improve these pharmacokinetic properties, enhancing bioavailability.[4]
-
Carboxylate Moiety (-C1-): The acetate (B1210297) group provides a short carbon chain.
-
Boc Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the second amine. It is stable under a wide range of reaction conditions, allowing for the selective reaction of the primary amine. The Boc group can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a second primary amine for subsequent conjugation steps.[6] This orthogonal reactivity is fundamental to the stepwise synthesis of heterobifunctional molecules like PROTACs.[6]
Primary Application: A Cornerstone in PROTAC Synthesis
The most prominent application of this compound is in the synthesis of PROTACs.[3][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. It influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker, including the presence of PEG units, can significantly impact the stability and geometry of this complex.
The general workflow for utilizing this compound in PROTAC synthesis is depicted below.
This modular approach allows for the systematic variation of the target and E3 ligase ligands, facilitating the optimization of PROTAC potency and selectivity.
The signaling pathway initiated by a functional PROTAC is the Ubiquitin-Proteasome System.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Researchers should optimize these protocols for their specific molecules and reaction scales.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Glass vial
-
Stir bar
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[6]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[6] For a 50% concentration, add an equal volume of TFA to the DCM solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC) to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
Amide Coupling to a Carboxylic Acid
This protocol describes the conjugation of the free primary amine of the linker to a carboxylic acid-containing molecule.
Materials:
-
Amine-containing linker (e.g., deprotected NH2-PEG1-C1-conjugate)
-
Carboxylic acid-containing molecule
-
Amide coupling reagents (e.g., EDC/NHS or HATU/DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Stir bar
-
Reaction vessel
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent in a reaction vessel.
-
Add the coupling reagents. If using EDC/NHS, add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Dissolve the amine-containing linker in the anhydrous solvent and add it to the activated carboxylic acid solution (typically 1.0 equivalent).
-
If using a coupling reagent like HATU, add 1.2 equivalents of HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA to the carboxylic acid solution, followed by the addition of the amine-containing linker.
-
Allow the reaction to stir at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction (e.g., by adding a small amount of water).
-
Purify the final conjugate using an appropriate method, such as flash chromatography or preparative HPLC.
Conclusion
This compound is a valuable and versatile tool in the synthesis of complex bioconjugates. Its well-defined structure, featuring orthogonal reactive ends and a hydrophilicity-enhancing PEG spacer, makes it particularly well-suited for the construction of PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective implementation in the development of novel therapeutics. The modularity it affords in the synthetic process allows researchers to fine-tune the properties of their molecules, accelerating the discovery and optimization of new drug candidates.
References
- 1. medkoo.com [medkoo.com]
- 2. tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate | Benchchem [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
An In-depth Technical Guide to the Synthesis and Purification of NH2-PEG1-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG1-C1-Boc, chemically known as tert-butyl 2-(2-aminoethoxy)acetate (B1259841), is a heterobifunctional linker of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[6][7] The linker component of a PROTAC is crucial, as it connects the target protein ligand to the E3 ligase ligand, and its composition and length significantly influence the efficacy, solubility, and pharmacokinetic properties of the resulting molecule.[6]
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It includes detailed experimental protocols, summarized quantitative data, and visualizations of the synthetic workflow and the relevant biological pathway to aid researchers in its application.
Synthesis and Purification Overview
The synthesis of this compound is approached via a two-step process. The first step involves the protection of the amine group of a precursor molecule, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The second key step is the deprotection of the amine to yield the final product. A common strategy involves the use of a carboxybenzyl (Cbz) protecting group for the amine, which can be selectively removed in the final step by catalytic hydrogenolysis.
Purification is critical at each stage to remove unreacted starting materials, by-products, and catalysts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying the final product and related PEGylated compounds due to its ability to separate molecules based on hydrophobicity.[8][9]
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate (Cbz-NH-PEG1-C1-Boc)
This procedure outlines the synthesis of the Cbz-protected intermediate. It is based on the alkylation of a Cbz-protected amino alcohol with tert-butyl bromoacetate (B1195939).
Materials:
-
N-Cbz-2-aminoethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl bromoacetate
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-2-aminoethanol (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate as a pure compound.
Step 2: Synthesis of this compound via Cbz Deprotection
This protocol describes the removal of the Cbz protecting group by catalytic hydrogenolysis to yield the final product.[10][11]
Materials:
-
tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H2) balloon or a hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected intermediate (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Reversed-phase HPLC is the recommended method for the final purification of this compound.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A suitable gradient from high aqueous content to high organic content (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm filter before injection.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the gradient elution to separate the product from impurities.
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its Cbz-protected intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (Post-Purification) |
| tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate | C16H23NO5 | 309.36[12] | 50-60% | >95% |
| This compound (tert-butyl 2-(2-aminoethoxy)acetate) | C8H17NO3 | 175.23[13] | 85-95% (Deprotection Step) | >98% (by HPLC) |
| Compound | Technique | Expected Data |
| tert-Butyl 2-(2-(benzyloxycarbonylamino)ethoxy)acetate | 1H NMR (CDCl3) | δ 7.35 (m, 5H, Ar-H), 5.11 (s, 2H, Ar-CH2), ~5.3 (br s, 1H, NH), 4.05 (s, 2H, O-CH2-CO), 3.6-3.4 (m, 4H, O-CH2-CH2-N), 1.47 (s, 9H, C(CH3)3). |
| 13C NMR (CDCl3) | δ ~170 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~82 (C(CH3)3), ~70 (O-CH2-CO), ~68 (O-CH2-CH2-N), ~67 (Ar-CH2), ~41 (O-CH2-CH2-N), ~28 (C(CH3)3). | |
| MS (ESI+) | m/z 310.16 [M+H]+, 332.14 [M+Na]+ | |
| This compound | 1H NMR (CDCl3) | δ 4.02 (s, 2H, O-CH2-CO), 3.58 (t, 2H, O-CH2-CH2-N), 2.95 (t, 2H, O-CH2-CH2-N), 1.48 (s, 9H, C(CH3)3), ~1.5 (br s, 2H, NH2). |
| 13C NMR (CDCl3) | δ ~170 (C=O, ester), ~82 (C(CH3)3), ~72 (O-CH2-CO), ~70 (O-CH2-CH2-N), ~41 (O-CH2-CH2-N), ~28 (C(CH3)3). | |
| MS (ESI+) | m/z 176.13 [M+H]+ |
Mandatory Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTACs utilize the ubiquitin-proteasome system to degrade target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | C22H26N2O5 | CID 68452209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate | Benchchem [benchchem.com]
- 13. Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of NH2-PEG1-C1-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of NH2-PEG1-C1-Boc, a heterobifunctional linker building block, and its role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its strategic incorporation into PROTAC design, and its influence on the efficacy of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's activity, PROTACs hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a target protein.[2][3]
These heterobifunctional molecules consist of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6]
The Role of the Linker Building Block: this compound
This compound (tert-butyl 2-(2-aminoethoxy)acetate) is a PEG-based, heterobifunctional linker commonly used as a starting component in the synthesis of PROTACs.[7][8]
-
Structure: It features a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity.[7] One end is a primary amine (NH2), and the other is a Boc-protected carboxylic acid. The tert-Butyloxycarbonyl (Boc) group is a protecting group that allows for controlled, stepwise synthesis, ensuring the correct assembly of the final PROTAC molecule.[9][10]
-
Function: This molecule is not the final linker itself but a foundational building block. Its primary amine allows for conjugation to an E3 ligase ligand or a POI ligand, while the deprotected carboxylic acid provides a reactive handle for the other half of the PROTAC. Its inclusion in a PROTAC linker contributes a short, flexible, and hydrophilic segment.[10][11]
Mechanism of Action: How the Linker Influences Degradation
The overarching mechanism of any PROTAC is to facilitate the ubiquitination of a target protein, marking it for destruction by the proteasome.[12][13] The linker's properties, endowed by building blocks like this compound, are pivotal at the molecular level.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[3][14] The linker's length and flexibility are critical; it must be long enough to avoid steric hindrance between the two proteins but optimized to foster stabilizing protein-protein interactions within the complex.[5][15] Short PEG linkers provide a degree of flexibility necessary to achieve a productive orientation for ubiquitin transfer.[1][9]
-
Ubiquitination: Within the stabilized ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades it into small peptides.[4] The PROTAC molecule is then released and can engage in another degradation cycle, acting catalytically.[3]
The incorporation of a short PEG unit from this compound can enhance the aqueous solubility of the final, often large and lipophilic, PROTAC molecule.[5][6] This improved solubility is crucial for bioavailability and cell permeability.[9]
Quantitative Data Analysis
The efficacy of a PROTAC is defined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable).[1][2] The linker length, which is built up from fragments like this compound, is a key parameter influencing these values. Systematic variation of linker length is a common optimization strategy.[5]
The following tables summarize illustrative data showing the impact of linker length on PROTAC efficacy for different targets.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation (Note: Data is compiled for illustrative purposes from multiple sources.[16])
| PROTAC Linker (Atoms) | E3 Ligase | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| 12 | VHL | >1000 | <20 |
| 16 | VHL | ~50 | >90 |
| 20 | VHL | ~250 | ~60 |
Table 2: Effect of Linker Length on BRD4 Degradation (Note: Data is synthesized from multiple studies to illustrate general trends.[16])
| PROTAC Linker (PEG units) | E3 Ligase | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| 3 | CRBN | 15 | >95 |
| 5 | CRBN | 5 | >95 |
| 7 | CRBN | 25 | ~85 |
Table 3: Biophysical Parameters for PROTAC-Induced Ternary Complexes (Note: Cooperativity (α) > 1 indicates the ternary complex is more stable than the individual binary complexes.[17])
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Cooperativity (α) | Assay |
|---|---|---|---|---|---|---|
| MZ1 | Brd4(BD2) | VHL | 1 nM | 29 nM | 26 | SPR |
| 15b | Brd4(BD2) | VHL | - | 600 nM | 15 | 19F NMR |
Key Experimental Protocols
Characterizing the mechanism of action of a PROTAC involves a series of biochemical, biophysical, and cellular assays.
Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the POI-PROTAC-E3 ligase complex.[17][18]
Methodology:
-
Immobilization: Immobilize a high-purity E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Binding: Flow a solution of the PROTAC over the surface at various concentrations to measure the binary binding affinity between the PROTAC and the E3 ligase.
-
Ternary Complex Formation: In a separate experiment, flow a pre-incubated mixture of the PROTAC and the target POI over the immobilized E3 ligase.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[16] This data can be used to determine the affinity, kinetics, and cooperativity of the complex.[17]
Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most common method to quantify the degradation of the target protein in cells.[1][5]
Methodology:
-
Cell Treatment: Plate cells expressing the target protein and treat them with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a set period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities, normalize the target protein signal to the loading control, and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1]
Protocol: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[2]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and perform an immunoprecipitation using an antibody against the target POI.
-
Western Blot Analysis: Elute the captured proteins from the beads and analyze them by Western blot using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Figure 2. Experimental workflow for determining PROTAC efficacy via Western Blot.
Figure 3. Logical relationships in PROTAC linker design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | PROTAC linker | CAS# 1155811-37-2 | 美国InvivoChem [invivochem.cn]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Application of NH2-PEG1-C1-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, the precise chemical tools that enable the construction of complex molecular architectures are of paramount importance. Among these, heterobifunctional linkers play a critical role, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides an in-depth review of NH2-PEG1-C1-Boc, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, and its applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound, chemically known as tert-butyl 2-(2-aminoethoxy)acetate, is a versatile building block designed for sequential bioconjugation. It features a primary amine (NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a single PEG unit. The Boc protecting group is stable under various reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1] This key characteristic allows for a controlled, stepwise approach to synthesizing complex molecules like PROTACs, where a target protein-binding ligand and an E3 ubiquitin ligase-recruiting moiety are joined together.[1] The single PEG unit enhances the hydrophilicity of the linker, which can improve the solubility and cell permeability of the final PROTAC molecule.[2][3][4]
Core Application: Synthesis of PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands.[5][6]
The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy.[2][5][7] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[7] Short PEG linkers, such as the PEG1 unit in this compound, are frequently employed in the iterative process of optimizing PROTAC performance.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.
Quantitative Data
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). While specific data for PROTACs synthesized using the exact this compound linker is not extensively published, the following table summarizes representative data for PROTACs utilizing short PEG linkers to illustrate typical performance benchmarks.
| PROTAC Name/ID | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| PARP1 PROTAC | PARP1 | Cereblon | PEG1 | ~100-1000 nM | Not Specified | HeLa | Patent[8] |
| dBET1 | BRD4 | Cereblon | PEG4 | 8 nM | >90% | MV4-11 | [2] |
| MZ1 | BRD4 | VHL | PEG3 + Phenylalanine | 25 nM | >90% | HeLa | |
| BTK Degrader (29) | BTK | Cereblon | Short PEG/Alkyl | Impaired Affinity | Not Specified | N/A | [2] |
Note: This table compiles data from various sources for PROTACs with short PEG linkers to provide a comparative context. The PARP1 PROTAC specifically mentions a PEG1 linker.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process involving sequential conjugation reactions. The following protocols provide a generalized framework for these key steps. Optimization will be required for specific ligands.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
NH2-PEG1-C1-Boc CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH2-PEG1-C1-Boc, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document details its chemical properties, provides a representative experimental protocol for its application in PROTAC synthesis, and illustrates key biological and experimental workflows.
Core Concepts and Applications
This compound, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate, is a valuable building block in the field of targeted protein degradation.[1] Its primary application is as a linker in the synthesis of PROTACs.[2][3] PROTACs are chimeric molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful therapeutic modality for diseases driven by aberrant protein expression, such as cancer.[4]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and affecting the molecule's overall physicochemical properties, such as solubility and cell permeability.[5][7] The single polyethylene (B3416737) glycol (PEG) unit in this compound enhances the aqueous solubility of the resulting PROTAC molecule, a crucial property for improving bioavailability.[3]
The bifunctional nature of this compound, featuring a free primary amine and a Boc-protected carboxylic acid, allows for a sequential and controlled conjugation to the two distinct ligands, providing a strategic approach to PROTAC assembly.
Data Presentation
The quantitative and qualitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1155811-37-2 | [1][8][9] |
| Molecular Weight | 175.23 g/mol | [1][8][9] |
| Chemical Formula | C8H17NO3 | [1][8] |
| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate | [1] |
| Synonyms | Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc | [1][8] |
| Purity | >95% | [1][8] |
| Appearance | White to off-white solid (typical for similar compounds) | [5] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | [5][10] |
| Storage Conditions | Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C. Store in a dry, dark place. | [1] |
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4][5][6]
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves an initial amide coupling using the free amine of the linker, followed by deprotection of the Boc group and a second amide coupling.
Materials and Reagents:
-
This compound
-
POI-Ligand-COOH (Ligand for Protein of Interest with a carboxylic acid)
-
E3-Ligand-NH2 (Ligand for E3 Ligase with a primary or secondary amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., HPLC grade acetonitrile (B52724) and water)
Step 1: Amide Coupling of this compound with POI-Ligand-COOH
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS until the starting material (POI-Ligand-COOH) is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (POI-Ligand-Linker-Boc) by flash column chromatography or preparative HPLC to obtain the pure intermediate.
Step 2: Boc Deprotection and Second Amide Coupling with E3-Ligand-NH2
-
Boc Deprotection: Dissolve the purified POI-Ligand-Linker-Boc intermediate from Step 1 in a solution of 20-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of TFA: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The resulting product is the TFA salt of POI-Ligand-Linker-NH2.
-
Second Amide Coupling: In a separate flask, dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF and activate it with HATU (1.1 eq) and DIPEA (2.0 eq) as described in Step 1.
-
Final Coupling: Add the deprotected POI-Ligand-Linker-NH2 (TFA salt, 1.2 eq) and additional DIPEA (2-3 eq to neutralize the TFA salt) to the activated E3-Ligand-COOH mixture.
-
Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Experimental Workflow Visualization
The synthesis of a PROTAC using this compound is a sequential process. The following diagram illustrates the general experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Amines | Ambeed.com [ambeed.com]
- 10. creativepegworks.com [creativepegworks.com]
NH2-PEG1-C1-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of NH2-PEG1-C1-Boc, a heterobifunctional linker crucial in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes information from analogous PEGylated compounds and established principles of organic chemistry to provide a detailed profile.
Core Properties of this compound
This compound, systematically named tert-butyl 2-(2-aminoethoxy)acetate, is comprised of a primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This structure imparts both hydrophilicity, due to the PEG spacer, and functionality for bioconjugation. The Boc protecting group provides a stable yet readily cleavable handle for stepwise synthesis.[1]
Solubility Profile
The solubility of this compound is dictated by the interplay of its hydrophilic PEG chain and the more organic-soluble Boc group. While specific quantitative data is not extensively published, a qualitative solubility profile can be extrapolated.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | High | The hydrophilic PEG chain is expected to confer good water solubility.[2] |
| Polar Protic Solvents | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the PEG chain and the amine group.[3] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Effective at solvating both the polar and non-polar regions of the molecule.[4] |
| Non-Polar Aprotic Solvents | Dichloromethane (DCM) | Moderate to High | The Boc group and the overall small size of the molecule should allow for solubility.[5] |
| Non-Polar Solvents | Hexanes, Toluene | Low | The hydrophilic PEG portion will limit solubility in highly non-polar environments. |
Stability Characteristics
The stability of this compound is critical for its storage and handling. The primary points of potential degradation are the Boc-protected ester and the PEG backbone.
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Potential Degradation Pathway |
| pH | The Boc group is labile under acidic conditions.[6][7] | Acid-catalyzed hydrolysis of the tert-butyl ester, leading to the removal of the Boc group. |
| Temperature | Higher temperatures can accelerate degradation.[3] | Increased rate of hydrolysis and potential for oxidative degradation of the PEG chain. |
| Light | Exposure to UV light may initiate degradation.[3] | Formation of radical species leading to chain scission of the PEG unit. |
| Oxidizing Agents | Can lead to the breakdown of the PEG backbone.[3] | Oxidation of the ether linkages within the PEG chain. |
Storage Recommendations: For long-term storage, it is recommended to keep this compound at -20°C, protected from light and moisture. For short-term use, refrigeration at 4°C is suitable. Solutions should be prepared fresh whenever possible.[3]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Kinetic Solubility Assay via Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 0.1 µM to 200 µM).
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solutions to the corresponding wells containing PBS, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Measurement: Shake the plate for 2 minutes and then incubate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Measure the light scattering of each well using a nephelometer to obtain nephelometric turbidity units (NTU).
-
Data Analysis: Plot the NTU values against the logarithm of the compound concentration. The kinetic solubility is the concentration at which a significant increase in the NTU signal is observed.[8]
Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).[3]
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators set to different temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber (for photostability)
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Stress Conditions:
-
Temperature: Aliquot the solutions and incubate them at 4°C, 25°C, and 40°C.
-
pH: The use of different buffers will assess pH stability.
-
Light: Expose a set of samples to a controlled light source.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
HPLC Analysis: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of intact this compound against time for each condition to determine the degradation kinetics.
Visualizations
The following diagrams illustrate key workflows relevant to the characterization of this compound.
Caption: Experimental workflow for kinetic solubility determination.
Caption: Workflow for assessing the stability of this compound.
References
- 1. socialhelponline.com [socialhelponline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to NH2-PEG1-C1-Boc for Research Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NH2-PEG1-C1-Boc, a heterobifunctional linker molecule increasingly utilized in the development of targeted protein degraders. This document outlines its commercial availability, core applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and the impact of its short polyethylene (B3416737) glycol (PEG) spacer on the efficacy of the resulting therapeutic agents.
Introduction to this compound
This compound, with the IUPAC name tert-butyl 2-(2-aminoethoxy)acetate (B1259841), is a chemical tool featuring a single PEG unit.[1][2] This structure provides a short, hydrophilic spacer. It is equipped with a terminal primary amine and a Boc-protected carboxylic acid, making it a versatile building block in bioconjugation and medicinal chemistry. Its primary application is in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-recruiting ligand.[3][4]
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | tert-butyl 2-(2-aminoethoxy)acetate[1][2] |
| Synonyms | This compound, Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2COOtBu[1][2] |
| CAS Number | 1155811-37-2[1] |
| Molecular Formula | C8H17NO3[1][2] |
| Molecular Weight | 175.23 g/mol [1][2] |
| Appearance | To be determined by supplier |
| Purity | Typically >95%[2] |
Commercial Availability
This compound is available from a range of commercial suppliers specializing in chemical reagents for research and development. When sourcing this compound, it is crucial to consider purity, availability of technical data sheets, and the supplier's quality control measures.
Table of Commercial Suppliers:
| Supplier | Product Name | Purity | Notes |
| MedKoo | This compound | >95% | Available via custom synthesis.[2] |
| Ambeed | This compound | - | - |
| TargetMol | This compound | - | PROTAC linker.[4] |
| MedChemExpress | This compound | - | PROTAC linker.[5] |
| InvivoChem | This compound | - | PROTAC linker.[3] |
Storage and Handling:
For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term use, storage at 0-4°C is acceptable. The compound is generally shipped at ambient temperature as a non-hazardous chemical.[2] Always refer to the supplier-specific safety data sheet (SDS) for detailed handling and safety information.[6]
Core Application: Synthesis of PROTACs
The bifunctional nature of this compound makes it an ideal component for the modular synthesis of PROTACs. The synthesis strategy typically involves a two-step process:
-
Amide Coupling: The primary amine of the linker is coupled with a carboxylic acid on either the target protein ligand or the E3 ligase ligand.
-
Boc Deprotection and Second Coupling: The Boc protecting group is removed under acidic conditions to reveal a carboxylic acid, which is then coupled to an amine on the second ligand.
The short PEG chain offers a degree of hydrophilicity, which can be beneficial for the solubility and cell permeability of the final PROTAC molecule.
Experimental Protocols
This section provides a representative protocol for the synthesis of a PROTAC using a short PEG linker and for the evaluation of its degradation activity.
General Synthesis of a PROTAC with a PEG Linker
The following is a general, two-step protocol for the synthesis of a PROTAC. Note: This is a representative example, and optimization of reaction conditions, reagents, and purification methods will be necessary for specific target and E3 ligase ligands.
Step 1: Amide Coupling of the First Ligand to the Linker
-
Dissolution: Dissolve the ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Boc Deprotection: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0°C. Stir the reaction at room temperature for 1-3 hours. Monitor for the removal of the Boc group by TLC or LC-MS.
-
TFA Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Second Amide Coupling: Dissolve the deprotected intermediate and the second ligand containing an amine (1.1 eq) in anhydrous DMF.
-
Activation and Reaction: Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature until the reaction is complete, monitoring by TLC or LC-MS.
-
Final Purification: Perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative HPLC to achieve high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a synthesized PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Quantitative Data on Linker Impact
Illustrative Data on Linker Length and BRD4 Degradation:
A study by Wurz et al. explored the effect of linker length on BRD4 degradation using a series of PROTACs with varying PEG units. While a direct 1-PEG unit was not reported, the study demonstrated a non-linear relationship between linker length and degradation potency, highlighting the need for empirical optimization for each target-ligand system.[7]
General Trends of Linker Length on PROTAC Efficacy:
| Linker Length | Impact on Ternary Complex Formation | Degradation Potency (DC50) | Notes |
| Too Short | Steric hindrance may prevent complex formation. | Reduced or no activity. | May not provide sufficient flexibility for the target and E3 ligase to interact. |
| Optimal | Facilitates stable and productive complex formation. | High potency (low DC50). | The "optimal" length is target- and E3 ligase-dependent and must be determined empirically. |
| Too Long | May lead to an unstable or unproductive complex. | Reduced potency. | Can introduce excessive flexibility, leading to an entropic penalty for complex formation. |
Visualizing Key Processes
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines the typical workflow from PROTAC synthesis to biological evaluation.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of PROTACs and other targeted therapeutics. Its short, hydrophilic PEG spacer can influence the physicochemical properties and biological activity of the final molecule. The provided protocols and workflows serve as a guide for researchers in the rational design and evaluation of novel protein degraders. The optimal linker for any given target and E3 ligase combination must be determined empirically, and the use of well-characterized linkers like this compound is a crucial first step in this process.
References
- 1. Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | PROTAC linker | CAS# 1155811-37-2 | 美国InvivoChem [invivochem.cn]
- 4. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biochempeg.com [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of NH2-PEG1-C1-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for NH2-PEG1-C1-Boc, a PROTAC linker used in the synthesis of PROTAC molecules.[1] Given the hazardous nature of this chemical, adherence to strict safety protocols is essential. This document outlines the known hazards, handling procedures, and emergency responses to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications as aggregated from multiple supplier safety data sheets. It is crucial to handle this compound with care, assuming all indicated hazards are present.
GHS Hazard Statements [2][3][4]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
GHS Precautionary Statements [2][5][6]
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Detailed quantitative data on the physical and chemical properties of this compound are not consistently available. The following table summarizes the available information. Due to the lack of comprehensive data, this compound should be handled as a substance with unknown hazardous properties.
| Property | Value |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol [7] |
| Appearance | To be determined[7] |
| Purity | >95%[7] |
| Solubility | To be determined[7] |
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Short-term: Store at 0 - 4°C for days to weeks.[7]
-
Long-term: Store at -20°C for months to years.[7]
-
Store in a dry, dark place.[7]
-
Keep the container tightly closed.[8]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9]
-
Keep away from heat, sparks, and open flames.[5]
-
Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these to their specific experimental needs while adhering to all safety precautions.
Preparation of Stock Solutions
-
Pre-Use Preparation: Allow the container of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate solvent to the compound. The specific solvent will depend on the experimental requirements.
-
Storage of Stock Solution: Store stock solutions at 0 - 4°C for short-term use or -20°C for long-term storage.[7]
General Conjugation Reaction
-
Reaction Setup: In a chemical fume hood, combine the this compound stock solution with the other reactants in a suitable reaction vessel.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product using standard laboratory techniques (e.g., chromatography).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately wash the skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE.[11]
-
Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8][9] Do not allow the product to enter drains.[11]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for handling and using this compound in a laboratory setting.
Caption: General experimental workflow for this compound.
Disclaimer: This document is intended for informational purposes only. Users should consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines. The provided protocols are general and may require optimization for specific applications.
References
- 1. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
- 2. This compound | Amines | Ambeed.com [ambeed.com]
- 3. tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. aksci.com [aksci.com]
- 7. medkoo.com [medkoo.com]
- 8. biochempeg.com [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: NH2-PEG1-C1-Boc for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of NH2-PEG1-C1-Boc, a heterobifunctional PEG linker, in bioconjugation. This linker is particularly valuable for applications requiring controlled, sequential modifications of biomolecules, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[][2][3]
The this compound linker features a terminal carboxylic acid group and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by a single polyethylene (B3416737) glycol (PEG) unit.[][4] This structure allows for the covalent attachment of the carboxylic acid to primary amines on a target biomolecule (e.g., lysine (B10760008) residues on a protein) through a stable amide bond.[5][6] The Boc protecting group can then be removed under acidic conditions to reveal a primary amine, which is available for subsequent conjugation to another molecule of interest.[7][8] The short PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the modified biomolecule.[8][9][10]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, where the antibody directs the drug to a specific target cell.[3]
-
PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for synthesizing PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[2][11]
-
Peptide and Protein Modification: It enables site-specific modification of peptides and proteins to improve their pharmacokinetic properties.
-
Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or other materials to enhance biocompatibility and for targeted delivery.[7]
Chemical Structure and Properties
| Property | Value |
| Chemical Name | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (representative structure) |
| Synonyms | Boc-NH-PEG1-COOH, t-Boc-N-amido-PEG1-acid[4] |
| Molecular Formula | C10H19NO5[4] |
| Molecular Weight | 233.26 g/mol [4] |
| Storage | Store at -20°C, keep dry and avoid sunlight.[4][12] |
Experimental Protocols
The following protocols outline a two-stage process for bioconjugation using a Boc-NH-PEG-COOH linker. The first stage involves the activation of the carboxylic acid and its conjugation to a primary amine on a biomolecule. The second stage describes the deprotection of the Boc group to reveal a free amine for further functionalization.
Stage 1: Amine-Reactive Conjugation via NHS Ester Activation
This protocol describes the conjugation of the linker to a protein, such as an antibody, by activating the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein.[6][10]
Materials:
-
Boc-NH-PEG1-COOH
-
Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)[10]
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]
-
Purification system (e.g., size-exclusion chromatography (SEC) columns or dialysis cassettes)[][14]
Protocol:
-
Prepare the Protein: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. If the buffer contains primary amines like Tris or glycine, exchange it using dialysis or a desalting column.[8][12]
-
Activate the Linker:
-
Immediately before use, dissolve Boc-NH-PEG1-COOH, NHS, and EDC in anhydrous DMSO or DMF to prepare concentrated stock solutions. Do not store these solutions as the active esters are moisture-sensitive and will hydrolyze.[12]
-
In a microcentrifuge tube, combine the Boc-NH-PEG1-COOH, NHS, and EDC in a 1:1.2:1.2 molar ratio. A typical concentration for the linker is 100 mM.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the freshly activated Boc-PEG-NHS ester solution to the protein solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[8][12]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[8] The optimal reaction time may need to be determined empirically.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. SEC is effective for separating the larger PEGylated protein from the smaller, unreacted linker molecules.[][15]
Quantitative Data Summary for Stage 1:
| Parameter | Typical Range | Purpose |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | To control the degree of labeling (number of linkers per protein).[8] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines while maintaining protein stability.[6][14] |
| Reaction Time | 1 - 4 hours | Sufficient time for conjugation to occur. Longer times at lower temperatures can be used.[8] |
| Reaction Temperature | 4°C - RT | Lower temperatures can help maintain protein stability. |
Stage 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the PEG-conjugated biomolecule to expose a free amine for further reactions.[3][8]
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator or a stream of dry nitrogen gas
Protocol:
-
Preparation: Lyophilize the purified Boc-protected PEG-conjugate to remove all water. Dissolve the dried conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).[8] For example, add an equal volume of TFA to the DCM solution for a 50% concentration.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by mass spectrometry to confirm the removal of the Boc group (a mass loss of 100.12 Da).
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator or by passing a gentle stream of dry nitrogen over the solution.[3][8]
-
Buffer Exchange: The resulting deprotected conjugate (as a TFA salt) should be immediately reconstituted in a suitable buffer for the next conjugation step or for storage. Buffer exchange via dialysis or desalting columns may be necessary to remove residual TFA.
Characterization of the Bioconjugate
The successful synthesis of the bioconjugate should be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the removal of the Boc group.[16]
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC), Reverse-Phase (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC) can be used to assess purity, determine the degree of labeling, and quantify aggregation.[][16]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[15][17]
Visualizations
Caption: Workflow for bioconjugation using a Boc-NH-PEG-COOH linker.
Caption: Logical relationship of components in the bioconjugation process.
References
- 2. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-NH-PEG1-COOH | CAS:1260092-44-1 | Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. polysciences.com [polysciences.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. precisepeg.com [precisepeg.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Coupling NH2-PEG1-C1-Boc to a Target Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of molecules to proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The heterobifunctional linker, NH2-PEG1-C1-Boc, offers a strategic advantage in bioconjugation. It possesses a primary amine for immediate coupling to a target protein and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a subsequent step for further functionalization, enabling the creation of complex bioconjugates.
This document provides a detailed protocol for the covalent coupling of the primary amine of this compound to the carboxyl groups of a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method forms a stable amide bond.[1] Additionally, a protocol for the subsequent deprotection of the Boc group is provided to reveal a reactive amine for further conjugation steps.
Principle of the Technology
The coupling of this compound to a protein's carboxyl groups (present on aspartic acid, glutamic acid, or the C-terminus) is a two-step process:
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the target protein to form a highly reactive O-acylisourea intermediate.[2] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[2] This NHS ester then readily reacts with the primary amine of the this compound linker to form a stable amide bond, releasing NHS.[2] The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[2]
Following successful conjugation, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a new primary amine for subsequent modification.[3]
Experimental Workflow
The overall process for coupling this compound to a target protein and preparing it for further conjugation is outlined below.
Chemical Reaction Pathway
The chemical reactions involved in the EDC/NHS coupling of this compound to a protein's carboxyl group are depicted below.
Experimental Protocols
Materials
-
Target Protein
-
This compound
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Boc Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification System (e.g., Size Exclusion Chromatography column)
Protocol 1: Coupling of this compound to Target Protein
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 10 to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in Coupling Buffer.
-
Add the dissolved linker to the activated protein solution. A 10 to 50-fold molar excess of the linker over the protein is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted linker, EDC, NHS, and byproducts using a suitable purification method. Size Exclusion Chromatography (SEC) is highly effective for separating the larger protein conjugate from smaller molecules.[]
-
Protocol 2: Boc Deprotection of the Protein-PEG-Boc Conjugate
-
Preparation: Lyophilize the purified Protein-PEG-Boc conjugate to remove water.
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction at room temperature for 1 hour.[5]
-
-
Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
-
Purification of the Final Conjugate:
-
Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS).
-
Purify the final Protein-PEG-NH2 conjugate using SEC to remove any remaining reagents and byproducts.
-
Data Presentation
The following table provides a summary of the key quantitative parameters for the coupling reaction. These values may require optimization depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 to 1:50:50 | To achieve sufficient activation of carboxyl groups. |
| Molar Ratio (Protein:Linker) | 1:10 to 1:50 | To drive the coupling reaction to completion. |
| Activation pH | 6.0 | Optimal for EDC/NHS activation of carboxyls.[6] |
| Coupling pH | 7.2-7.5 | Optimal for the reaction of NHS esters with primary amines.[1] |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | To allow for complete conjugation. |
| Quenching Concentration | 10-50 mM | To effectively stop the reaction.[7] |
Characterization of the Conjugate
-
SDS-PAGE: Successful conjugation of the PEG linker will result in an increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unmodified protein.[8]
-
Mass Spectrometry: Mass spectrometry is a powerful tool to confirm the covalent attachment of the linker and to determine the degree of PEGylation (the number of PEG linkers attached to each protein molecule).[9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Coupling | Inactive EDC/NHS due to hydrolysis. | Prepare fresh EDC and NHS solutions immediately before use. Store reagents in a desiccator. |
| Suboptimal pH for activation or coupling. | Ensure the activation step is at pH 6.0 and the coupling step is at pH 7.2-7.5. | |
| Presence of primary amines in buffers (e.g., Tris, glycine). | Use non-amine containing buffers like MES for activation and PBS for coupling.[2] | |
| Protein Precipitation | High concentration of EDC. | Reduce the molar excess of EDC. |
| Protein instability at the reaction pH. | Perform a buffer screen to find optimal conditions for protein stability. | |
| Incomplete Boc Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time or use a higher concentration of TFA. Ensure the conjugate is fully dissolved. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. covachem.com [covachem.com]
- 8. researchgate.net [researchgate.net]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for NH2-PEG1-C1-Boc in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical application of the heterobifunctional linker, NH2-PEG1-C1-Boc (tert-butyl 2-(2-aminoethoxy)acetate), in the development of Antibody-Drug Conjugates (ADCs). While primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the structural components of this linker lend themselves to potential applications in ADC technology. This document outlines the principles, potential advantages, and detailed experimental protocols for its use in ADC synthesis and characterization.
Introduction to this compound as an ADC Linker
This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The single PEG unit offers minimal hydrophilicity, which can be advantageous in specific ADC designs where a longer PEG chain might negatively impact cell permeability or payload activity. The primary amine allows for conjugation to a payload molecule, while the Boc-protected carboxyl group, upon deprotection, can be activated to react with nucleophilic residues on a monoclonal antibody (mAb), such as lysine (B10760008).
The key attributes of PEG linkers in ADCs include enhanced solubility, improved pharmacokinetics, and reduced immunogenicity. While longer PEG chains are often employed to maximize these effects, a single PEG unit as in this compound may be sufficient to fine-tune the physicochemical properties of the ADC without introducing excessive steric hindrance.
Core Principles of Application
The synthesis of an ADC using this compound would follow a sequential conjugation strategy. First, the primary amine of the linker is conjugated to a suitable functional group on the cytotoxic payload. Following purification of the payload-linker conjugate, the Boc protecting group is removed from the carboxylic acid terminus under acidic conditions. The newly exposed carboxylic acid is then activated to facilitate covalent linkage to the antibody, typically targeting the ε-amino groups of lysine residues.
Experimental Protocols
The following protocols are theoretical and based on established methodologies for ADC synthesis and characterization. Researchers should optimize these protocols for their specific antibody, payload, and analytical methods.
Protocol 1: Conjugation of this compound to a Cytotoxic Payload
This protocol describes the conjugation of the primary amine of the linker to a payload containing a carboxylic acid, which is a common functional group for payload modification.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Payload Carboxylic Acid:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the NHS ester by Thin Layer Chromatography (TLC).
-
-
Conjugation to Linker:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Slowly add the activated payload solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the payload-linker conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the payload-linker conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the carboxylic acid for antibody conjugation.
Materials:
-
Boc-protected payload-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dry nitrogen or argon gas
Procedure:
-
Dissolve the Boc-protected payload-linker conjugate in DCM.
-
Add an excess of TFA (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under a stream of dry nitrogen or by rotary evaporation.
-
The resulting deprotected payload-linker conjugate (as a TFA salt) can be used directly in the next step after thorough drying.
Protocol 3: Conjugation of Payload-Linker to Antibody
This protocol describes the conjugation of the deprotected payload-linker to lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Deprotected payload-linker conjugate
-
EDC and Sulfo-NHS
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.
-
-
Activation of Payload-Linker Carboxylic Acid:
-
Dissolve the deprotected payload-linker conjugate in a minimal amount of organic co-solvent (e.g., DMSO) and then dilute with conjugation buffer.
-
Add EDC (5-10 molar excess over the payload-linker) and Sulfo-NHS (5-10 molar excess).
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated payload-linker solution to the antibody solution. The molar ratio of payload-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the ADC from unreacted payload-linker and other small molecules using SEC or HIC.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy.
-
HIC Procedure:
-
Analyze the purified ADC on a HIC column. Different DAR species will have different retention times due to increasing hydrophobicity with higher drug loading.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
-
UV-Vis Procedure:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients to determine the molar ratio.
-
2. In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency (IC50) of the ADC on a target cancer cell line.
-
Method: MTT or CellTiter-Glo® assay.
-
Procedure:
-
Seed target cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the ADC and control antibodies for 72-96 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot cell viability against ADC concentration and calculate the IC50 value.
-
3. Stability Assessment:
-
Objective: To evaluate the stability of the ADC in plasma.
-
Method: Immunocapture LC-MS/MS.
-
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points.
-
At each time point, use an immunocapture method to isolate the ADC and associated species.
-
Analyze the captured material by LC-MS/MS to quantify the amount of conjugated payload, total antibody, and any released payload.
-
Data Presentation
Table 1: Theoretical Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO3 | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Table 2: Example Data from ADC Characterization
| Parameter | ADC-1 (Theoretical) | Control mAb |
| Average DAR | 3.8 | N/A |
| Monomer Purity (SEC) | >95% | >98% |
| In Vitro IC50 (Target Cells) | 1.5 nM | >1 µM |
| In Vitro IC50 (Non-Target Cells) | >1 µM | >1 µM |
| Plasma Stability (7 days) | >90% conjugated payload remaining | N/A |
Visualizations
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker, while predominantly associated with PROTACs, presents a viable, albeit theoretical, option for the synthesis of ADCs. Its short, single PEG unit offers a minimalistic approach to linker design, potentially providing advantages in specific therapeutic contexts. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore the utility of this linker in the development of novel antibody-drug conjugates. Successful implementation will require careful optimization of reaction conditions and thorough analytical characterization to ensure the production of a safe and efficacious therapeutic agent.
Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of NH2-PEG1-C1-Boc
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of complex molecules for drug development, such as peptide synthesis, and the creation of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] Its popularity stems from its stability in a wide range of chemical conditions and its clean, straightforward removal under acidic conditions.[1][3] The NH2-PEG1-C1-Boc linker features a short polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and provide spatial separation, and a terminal amine protected by the Boc group.[2][4]
This document provides a detailed, step-by-step protocol for the efficient deprotection of the Boc group from this compound using trifluoroacetic acid (TFA), the most common and effective reagent for this transformation.[1][5][6] These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with a strong acid like TFA is an acid-catalyzed elimination reaction.[1] The process involves several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]
-
Cleavage: This protonation destabilizes the group, leading to its cleavage, which forms a stable tert-butyl carbocation and a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[1]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1]
Due to the evolution of CO2 gas, it is critical to perform this reaction in a well-ventilated fume hood and ensure the reaction vessel is not sealed.[1]
Data Presentation
Quantitative data for typical Boc deprotection reactions are summarized below for easy reference and comparison.
Table 1: Common Reaction Conditions for Boc Deprotection
| Parameter | Condition | Notes | Reference(s) |
|---|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | A stronger acid system like 4M HCl in 1,4-dioxane (B91453) can also be used. | [5][7][8] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for sterically hindered substrates. | [5][7][8] |
| Substrate Conc. | 0.1–0.5 M (or 10-20 mg/mL) | Ensure complete dissolution of the starting material. | [1][8][9] |
| Solvent | Dichloromethane (DCM), anhydrous | DCM is the most common and effective solvent. | [5][7] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started in an ice bath to control the initial rate. | [5][7] |
| Reaction Time | 0.5 - 2 hours | Progress should be monitored as optimal time can vary. | [5][7][8] |
| Typical Yield | >95% | High yields are common for this efficient reaction. |[8] |
Experimental Protocols
Materials and Reagents
-
Boc-protected PEG linker (this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
LC-MS system for reaction monitoring
Safety Precautions:
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]
-
Dichloromethane (DCM) is a volatile solvent. Avoid inhalation of vapors and ensure work is performed in a well-ventilated area.[9]
Protocol 1: Boc Deprotection to Yield the Amine TFA Salt
This protocol is suitable when the resulting amine trifluoroacetate salt can be used directly in a subsequent reaction step without neutralization.[5][7]
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.[7]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate.[7]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7] For example, for a 50% concentration, add a volume of TFA equal to the volume of DCM.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[5][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-2 hours).[5][7]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][5]
-
To ensure complete removal of residual TFA, add toluene to the residue and concentrate again. Repeat this co-evaporation step two more times.[5][7]
-
The resulting crude product is the TFA salt of the deprotected amine, which can be dried under high vacuum and used without further purification.[7]
-
Protocol 2: Boc Deprotection and Neutralization to Yield the Free Amine
This protocol includes an aqueous work-up to neutralize the TFA salt and isolate the deprotected amine in its free base form.[5][9]
-
Deprotection: Follow steps 1-5 from Protocol 1.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
Neutralization:
-
Dissolve the oily residue in a suitable organic solvent like DCM or ethyl acetate.[9]
-
Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ gas will evolve, causing pressure buildup. Swirl gently and vent the funnel frequently.[5][9]
-
Continue washing until the gas evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
-
Extraction and Drying:
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected free amine. The product can be further purified if necessary.
Reaction Monitoring
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the reaction's progress.[5] The deprotected amine is significantly more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[5]
Table 2: Typical TLC Monitoring Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | 5-10% Methanol in Dichloromethane |
| Visualization | UV light (if applicable) and/or staining with ninhydrin (B49086) or potassium permanganate. |
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise analysis, LC-MS can be used to quantify the disappearance of the starting material and the appearance of the deprotected product.[5] This technique confirms the identity of the product by its mass-to-charge ratio.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG1-C1-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in the fields of biochemistry, pharmacology, and drug development, enabling the routine synthesis of peptides. The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers into peptides, a process known as PEGylation, offers a multitude of advantages, including enhanced solubility, increased in vivo stability, and reduced immunogenicity.[1] This document provides detailed application notes and protocols for the use of a heterobifunctional PEG linker, specifically NH2-PEG1-C1-Boc (tert-butyl (2-(2-aminoethoxy)ethyl)carbamate), in SPPS for the site-specific N-terminal PEGylation of peptides. This linker features a single ethylene (B1197577) glycol unit, a free primary amine for conjugation, and a Boc-protected primary amine, allowing for further functionalization post-synthesis.
The use of monodisperse PEG linkers, such as this compound, is crucial for the synthesis of homogeneous PEGylated peptides, ensuring a single, well-defined molecular entity which is critical for therapeutic applications and regulatory approval.
Advantages of N-Terminal PEGylation in SPPS
The covalent attachment of PEG chains to the N-terminus of a peptide can significantly improve its physicochemical and pharmacokinetic properties:
-
Improved Solubility: The hydrophilic nature of the PEG chain can greatly enhance the solubility of hydrophobic peptides, facilitating their handling, purification, and formulation.[2][3]
-
Enhanced Pharmacokinetic Profile: PEGylation increases the hydrodynamic radius of the peptide, which can reduce renal clearance and prolong its circulation half-life in the body.[4]
-
Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response.
-
Increased Proteolytic Stability: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteases.[4]
-
Improved Yield and Purity: For long or difficult peptide sequences, N-terminal PEGylation during SPPS has been shown to improve the overall synthesis yield and simplify the purification process.[2][3]
Chemical Properties and Structure
The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate |
| Synonyms | Boc-NH-PEG1-NH2, N-Boc-2-(2-Aminoethoxy)ethanamine |
| Molecular Formula | C₉H₂₀N₂O₃ |
| Molecular Weight | 204.27 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) |
Experimental Protocols
The following protocols describe the incorporation of this compound at the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc/tBu chemistry.
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol outlines the coupling of this compound to the free N-terminal amine of the fully assembled peptide still attached to the solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Washing solvents: DCM (Dichloromethane), Isopropanol (B130326)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection of the Final Amino Acid:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Preparation of the Activation Solution:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
To the activation solution, add DIPEA (6 equivalents).
-
Immediately add the activation solution to the washed and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful coupling and the absence of free primary amines. If the test is positive (blue beads), the coupling reaction should be allowed to proceed for an additional 1-2 hours, or a second coupling can be performed.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and isopropanol (2 times).
-
Drying: Dry the PEGylated peptide-resin under vacuum.
Protocol 2: Boc Deprotection of the PEG-Linker (Optional)
This protocol is for the removal of the Boc protecting group from the incorporated PEG linker to expose a terminal amine for further functionalization (e.g., conjugation of a dye, drug, or another molecule).
Materials:
-
PEGylated peptide-resin with a terminal Boc group
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Scavengers (optional, e.g., Triisopropylsilane (TIS), water)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the PEGylated peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization:
-
Neutralize the resulting N-terminal trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).[5]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Further Steps: The resin now has a free amine at the end of the PEG linker and is ready for subsequent coupling reactions or cleavage from the resin.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dried PEGylated peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried PEGylated peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Collection:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude PEGylated peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of the N-terminal PEGylation can be assessed by comparing the yield and purity of the PEGylated peptide to its non-PEGylated counterpart.
| Peptide Sequence | Modification | Crude Yield (%) | Purity by RP-HPLC (%) | Reference |
| Mesothelin Epitope (9-mer, 90% hydrophobicity) | None | ~10 | <50 | [2] |
| Mesothelin Epitope (9-mer, 90% hydrophobicity) | N-terminal PEGylation | ~30 | >70 | [2] |
| Mesothelin Epitope (38-mer, 60% hydrophobicity) | None | <5 | <10 | [2] |
| Mesothelin Epitope (38-mer, 60% hydrophobicity) | N-terminal PEGylation | ~20 | >60 | [2] |
Note: The data presented are illustrative and based on published findings for similar PEGylation strategies. Actual results may vary depending on the peptide sequence and synthesis conditions.
Visualizations
Chemical Structure
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG1-C1-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for reactions involving heterobifunctional PEG linkers, specifically focusing on molecules with a terminal amine and a Boc-protected functional group. The tert-butyloxycarbonyl (Boc) protecting group is a crucial element in bioconjugation and drug delivery, enabling the controlled, sequential synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic properties of the conjugated molecule.[2][]
Core Principles
The utility of these linkers lies in their bifunctionality. One terminus can be conjugated to a molecule of interest, while the other end remains protected. Following this initial conjugation, the Boc group can be removed under acidic conditions to expose a reactive amine for subsequent conjugation to a second molecule.[1][4] This allows for the precise, stepwise assembly of complex molecular architectures.
Key Reactions and Experimental Conditions
Two primary reactions are central to the use of these linkers:
-
Amide Bond Formation: The carboxylic acid terminus of a Boc-protected PEG linker can be activated to react with a primary amine on a target molecule.
-
Boc Deprotection: The removal of the Boc group to expose a primary amine for further reactions.
The following sections provide detailed protocols for these key transformations.
Protocol 1: Activation of a Boc-Protected PEG-Carboxylic Acid and Conjugation to a Primary Amine
This protocol details the activation of the terminal carboxylic acid of a Boc-NH-PEG-COOH linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then readily reacts with a primary amine-containing molecule.[5][6]
Quantitative Data Summary: Reaction Conditions for Amide Coupling
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5 - 5 eq.), NHS (1.5 - 5 eq.) | Molar equivalents relative to the Boc-NH-PEG-COOH linker.[2][6] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[6] |
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[5][6] |
| Reaction Temperature | Room temperature or 4°C | Incubation time will vary based on temperature. |
| Reaction Time | 1-2 hours at room temperature or 2-4 hours at 4°C | Longer reaction times may be necessary for less reactive amines.[6] |
| Quenching Agent | Tris or Glycine (10-50 mM final concentration) | To quench any unreacted NHS-activated PEG linker.[2][5] |
Experimental Protocol: Amide Bond Formation
Materials:
-
Boc-NH-PEG-COOH linker
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.4)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))
Procedure:
-
Preparation of Activated PEG Linker:
-
Dissolve the Boc-NH-PEG-COOH linker in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[6]
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in the Activation Buffer.[6]
-
Add the EDC/NHS solution to the dissolved PEG linker. Gently vortex the mixture and allow it to react for 15-30 minutes at room temperature.[2][6] The resulting activated Boc-amino-PEG-NHS ester is now ready for immediate use.
-
-
Conjugation to the Primary Amine:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.4-8.0).
-
Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution.[6] The volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a suitable method, such as Size-Exclusion Chromatography (SEC), to remove the unreacted PEG linker and other by-products.[2]
-
Workflow for Amide Bond Formation
Caption: Workflow for the activation and conjugation of a Boc-protected PEG linker.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group from the PEG-conjugated molecule using trifluoroacetic acid (TFA) to expose a primary amine.[2][5]
Quantitative Data Summary: Boc Deprotection Conditions
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required to cleave the Boc group.[7] |
| TFA Concentration | 50-95% in a suitable solvent | The concentration can be adjusted based on the acid sensitivity of the molecule.[5] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is commonly used.[5][6] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically fast at room temperature.[8] |
| Reaction Time | 30-60 minutes | Monitor the reaction for completion.[5] |
| Precipitation Solvent | Cold Diethyl Ether | Used to precipitate the deprotected product.[2] |
Experimental Protocol: Boc Deprotection
Materials:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization if needed)
Procedure:
-
Preparation:
-
Deprotection Reaction:
-
Product Isolation:
-
Drying and Storage:
-
Dry the final product under vacuum.
-
Store the deprotected conjugate at -20°C or -80°C.[2]
-
Workflow for Boc Deprotection
Caption: Workflow for the deprotection of the Boc group.
Application in PROTAC Synthesis
A significant application of these linkers is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[9] The synthesis often involves a stepwise approach where the Boc-protected PEG linker is first conjugated to one of the PROTAC's ligands (e.g., a ligand for the E3 ligase), followed by Boc deprotection and subsequent conjugation to the second ligand (for the target protein).[2]
Logical Flow of PROTAC Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Monitoring NH2-PEG1-C1-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the conjugation of NH2-PEG1-C1-Boc to a primary amine-containing molecule (hereafter referred to as R-NH2). The formation of a stable amide bond is a critical step in the synthesis of various bioconjugates, and robust analytical techniques are essential for reaction monitoring, product characterization, and purity assessment. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of this compound Conjugation
This compound is a heterobifunctional linker containing a primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected carboxylic acid. To conjugate this linker to a primary amine (R-NH2), the carboxylic acid must first be activated. A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate subsequently reacts with the primary amine of the target molecule (R-NH2) to form a stable amide bond.
The overall reaction can be summarized as follows:
-
Activation: The carboxylic acid on a Boc-protected PEG linker is activated by EDC and NHS to form an NHS ester.
-
Conjugation: The NHS ester reacts with the primary amine of the target molecule (R-NH2) to form an amide bond, yielding the desired conjugate.
Monitoring the progress of this reaction is crucial to optimize reaction conditions and ensure the desired product is obtained with high purity.
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended to monitor the conjugation reaction and characterize the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including the starting materials, the activated intermediate, and the final conjugate.[] Reversed-phase HPLC (RP-HPLC) is typically the method of choice for these small molecules.
Experimental Protocol: RP-HPLC for Reaction Monitoring
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector is suitable.[2] For molecules lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector can be used.[][3][4][5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point and should be optimized based on the retention times of the reactants and product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm is commonly used for detecting the amide bond.[7]
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a solution that stops the reaction (e.g., a low pH buffer). Further dilute the quenched sample with the initial mobile phase composition before injection.
Data Presentation: HPLC Reaction Progress
The progress of the conjugation can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
| Time Point (minutes) | Peak Area of R-NH2 (Arbitrary Units) | Peak Area of this compound (Arbitrary Units) | Peak Area of Conjugate (Arbitrary Units) |
| 0 | 1,500,000 | 2,000,000 | 0 |
| 30 | 1,125,000 | 1,500,000 | 450,000 |
| 60 | 750,000 | 1,000,000 | 850,000 |
| 120 | 300,000 | 400,000 | 1,400,000 |
| 240 | 50,000 | 75,000 | 1,650,000 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of the conjugated product by verifying its molecular weight.[8] It is often coupled with HPLC (LC-MS) for enhanced separation and analysis.[]
Experimental Protocol: LC-MS for Product Confirmation
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule.[10]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
-
Ionization Mode: Positive ion mode is generally used for amine-containing compounds.
-
Sample Preparation: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS. For LC-MS, the same sample preparation as for HPLC can be used. The sample should be dissolved in a solvent compatible with the mobile phase.
-
Data Analysis: The expected mass of the conjugate is the sum of the molecular weight of the Boc-protected PEG linker and the R-NH2 molecule, minus the mass of a water molecule (18.02 Da) lost during amide bond formation.
Data Presentation: Mass Spectrometry Results
| Compound | Theoretical Mass (m/z) [M+H]+ | Observed Mass (m/z) [M+H]+ |
| This compound | 176.12 | 176.1 |
| R-NH2 | Varies | Varies |
| Conjugate | MW(Linker) + MW(R-NH2) - 18.02 | Observed Value |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for detailed structural confirmation of the final, purified conjugate and can also be used to monitor the reaction progress.[11] It provides information on the chemical environment of the protons in the molecule.
Experimental Protocol: ¹H NMR for Reaction Monitoring and Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: For reaction monitoring, an aliquot of the reaction can be taken at different time points, the solvent evaporated, and the residue dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). For final product characterization, dissolve 5-10 mg of the purified conjugate in a deuterated solvent. Note that amide protons may exchange with D₂O and become invisible in the spectrum.[12]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Reaction Monitoring: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. A key indicator of amide bond formation is the appearance of a new amide proton signal (typically between 7.5 and 8.5 ppm, if not in D₂O).
-
Structural Confirmation: Compare the spectrum of the conjugate with the spectra of the starting materials. Look for the characteristic peaks of the PEG linker (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃, a singlet around 1.4 ppm), and the R-group.[8] The formation of the amide bond will cause a shift in the signals of the protons adjacent to the newly formed bond.
-
Data Presentation: Key ¹H NMR Signal Changes
| Moiety | Starting Material Chemical Shift (ppm) | Conjugate Chemical Shift (ppm) | Notes |
| Protons on carbon alpha to R-NH2 | Varies | Downfield shift | Due to the electron-withdrawing effect of the amide carbonyl. |
| Amide Proton (N-H) | N/A | ~7.5 - 8.5 | Appears upon amide bond formation (not visible in D₂O).[12] |
| Boc Group (-C(CH₃)₃) | ~1.4 (singlet) | ~1.4 (singlet) | Should remain intact. |
| PEG methylene (B1212753) protons (-OCH₂CH₂-) | ~3.6 | ~3.6 | Generally, minor shifts are expected. |
Visualizations
Caption: Workflow for this compound conjugation and analysis.
Caption: Chemical activation and conjugation pathway.
Conclusion
The successful conjugation of this compound to a primary amine can be effectively monitored and confirmed using a combination of HPLC, Mass Spectrometry, and NMR spectroscopy. These techniques provide complementary information regarding the reaction progress, product identity, and purity. The detailed protocols and data presentation formats provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with PEG linkers and bioconjugation.
References
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 10. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Surface Functionalization using NH2-PEG1-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to improve the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic protective layer, a process known as PEGylation.[1][2][3] This "stealth" effect shields nanoparticles from opsonization and clearance by the mononuclear phagocyte system (MPS), thereby enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.[1][4]
NH2-PEG1-C1-Boc is a heterobifunctional PEG linker containing a single ethylene (B1197577) glycol unit. It possesses a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other, connected by a short carbon spacer.[5][6] This structure allows for a controlled, stepwise conjugation to nanoparticle surfaces and subsequent functionalization. The terminal primary amine can be used for initial nanoparticle conjugation, while the Boc-protected amine can be deprotected to introduce a new reactive site for the attachment of targeting ligands, imaging agents, or therapeutic molecules.[][8] This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | tert-butyl 2-(2-aminoethoxy)acetate | [5] |
| Synonyms | Amino-PEG1-CH2CO2-t-butyl ester, H2N-PEG1-CH2CO2-Boc | [5] |
| CAS Number | 1155811-37-2 | [5] |
| Molecular Formula | C8H17NO3 | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | To be determined (typically a solid or oil) | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [9] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [5] |
Principles of Nanoparticle Surface Functionalization with this compound
The functionalization process using this compound typically involves a two-step approach. First, the free primary amine of the linker is covalently attached to a reactive group on the nanoparticle surface. Common conjugation chemistries include carbodiimide (B86325) chemistry for nanoparticles with surface carboxyl groups or the formation of amide bonds. The second step involves the deprotection of the Boc group to expose the terminal amine, which can then be used for further conjugation.
Below is a diagram illustrating the general workflow for nanoparticle functionalization with this compound.
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the primary amine of this compound to nanoparticles with surface carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1]
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL. Ensure a homogenous suspension, using sonication if necessary.[1]
-
Activation of Carboxyl Groups: Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.[2] Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[1][2]
-
Conjugation Reaction: Dissolve this compound in the Reaction Buffer. Add a 20 to 50-fold molar excess of the this compound solution to the activated nanoparticle suspension. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4) if necessary.[2] Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.[1][2]
-
Quenching and Purification: Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.[1] Purify the PEGylated nanoparticles to remove excess linker, EDC, NHS, and byproducts using an appropriate purification method such as centrifugation and resuspension, dialysis, or tangential flow filtration.[1][2]
Protocol 2: Boc Deprotection to Expose Terminal Amine
This protocol describes the removal of the Boc protecting group to expose a free primary amine on the surface of the PEGylated nanoparticles.
Materials:
-
Boc-protected PEGylated nanoparticles from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 7.4
-
Purification system
Procedure:
-
Deprotection Reaction: Resuspend the purified Boc-protected PEGylated nanoparticles in DCM. Add TFA to the suspension (a common ratio is 1:1 v/v DCM:TFA, but this may need optimization). Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring.
-
Neutralization and Purification: Remove the TFA and DCM by evaporation under a stream of nitrogen or by centrifugation and decantation. Resuspend the nanoparticles in the Neutralization Buffer to neutralize any residual acid. Purify the nanoparticles immediately using centrifugation and resuspension in the desired buffer for the next conjugation step.
Characterization of Functionalized Nanoparticles
Successful surface functionalization should be confirmed through various analytical techniques. The following table summarizes the expected changes in key physicochemical properties.[2][10]
| Characterization Technique | Property Measured | Expected Outcome after PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in size due to the PEG layer.[2] |
| Zeta Potential Analysis | Surface Charge | A shift towards a more neutral or slightly positive/negative value depending on the initial surface charge and the terminal group of the PEG.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of characteristic peaks for the amide bond formed and the ester group in the Boc moiety. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increase in the nitrogen and oxygen content on the nanoparticle surface.[11] |
| Thermogravimetric Analysis (TGA) | Weight Loss | Weight loss at temperatures corresponding to the decomposition of the organic PEG linker can be used to quantify the amount of grafted PEG.[11] |
| Nuclear Magnetic Resonance (NMR) | Chemical Structure | Can be used to confirm the presence of PEG chains on the nanoparticle surface.[10] |
Quantitative Analysis of PEGylation
Quantifying the density of PEG chains on the nanoparticle surface is crucial as it influences the in vivo performance.[4][10]
Protocol 3: Quantification of PEG on Nanoparticles using HPLC
This protocol is adapted from methods used for quantifying PEG on gold nanoparticles and can be applied with modifications to other nanoparticle types.[12][13][14] This method involves displacing the PEG from the nanoparticle surface followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PEGylated nanoparticles
-
Displacement reagent (e.g., dithiothreitol (B142953) (DTT) for gold nanoparticles; for other nanoparticles, a reagent that can cleave the bond between the nanoparticle and the linker may be needed)
-
Potassium cyanide (KCN) for dissolution of gold nanoparticles (use with extreme caution in a certified chemical fume hood)[12]
-
HPLC system with a suitable column (e.g., reversed-phase) and detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD))
-
Mobile phase (e.g., water and acetonitrile (B52724) gradient)
-
PEG standards of known concentrations
Procedure (Displacement Method):
-
Sample Preparation: Incubate a known concentration of PEGylated nanoparticles with an excess of the displacement reagent for a sufficient time (e.g., a minimum of 5 minutes for DTT with AuNPs) to displace the PEG linker.[12]
-
Separation: Centrifuge the sample to pellet the nanoparticles (e.g., 30 minutes at 14,000 rpm).[12] The supernatant will contain the displaced PEG.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Quantification: Create a standard curve using known concentrations of the this compound linker. Quantify the amount of PEG in the sample by comparing the peak area to the standard curve.[13]
Signaling Pathways and Cellular Interactions
The PEGylation of nanoparticles significantly impacts their interaction with biological systems. The "stealth" effect of the PEG layer reduces opsonization, which is the process of marking particles for phagocytosis by the immune system. This, in turn, can influence downstream signaling pathways related to immune response and inflammation.
By reducing opsonin adsorption, PEGylated nanoparticles evade recognition and uptake by phagocytic cells, leading to prolonged circulation times and reduced activation of inflammatory signaling pathways.[4]
Conclusion
This compound is a versatile linker for the surface functionalization of nanoparticles. The protocols and characterization techniques outlined in these application notes provide a framework for researchers to develop advanced nanoparticle-based systems for various biomedical applications. The ability to perform a stepwise conjugation allows for precise control over the final surface chemistry, enabling the attachment of a wide range of functional moieties. Careful characterization and quantification of PEGylation are essential to ensure the desired in vivo performance and therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 8. nbinno.com [nbinno.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
Application of NH2-PEG1-C1-Boc in Bioconjugation and Drug Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
NH2-PEG1-C1-Boc, also known as tert-butyl (2-aminoethoxy)acetate, is a valuable tool for covalently linking molecules of interest. Its structure features a free primary amine (-NH2) for immediate conjugation and a Boc-protected carboxylic acid, which can be deprotected for subsequent reactions. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility and provides a short, flexible spacer.
Core Applications
The primary applications of this compound and similar linkers are in the construction of complex biomolecules, most notably:
-
PROTACs: These molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
-
Antibody-Drug Conjugates (ADCs): These are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. The linker connects the antibody to the drug payload.
Experimental Protocols
The following are generalized protocols for the use of an amino-PEG-Boc linker in the synthesis of PROTACs and for bioconjugation to proteins. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Synthesis of a PROTAC using an Amine-PEG-Boc Linker
This protocol outlines the stepwise synthesis of a PROTAC where the this compound linker connects a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle).
Materials and Reagents:
-
This compound
-
Target Protein Ligand with a carboxylic acid (e.g., "Warhead-COOH")
-
E3 Ligase Ligand with a primary or secondary amine (e.g., "E3-Ligase-NH2")
-
Peptide coupling agents (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification system (e.g., HPLC)
Procedure:
-
Coupling of the Linker to the Target Protein Ligand:
-
Dissolve the "Warhead-COOH" (1 equivalent) and a peptide coupling agent such as HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting "Warhead-PEG1-C1-Boc" intermediate by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified "Warhead-PEG1-C1-Boc" in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting "Warhead-PEG1-C1-NH2" is often used in the next step without further purification.
-
-
Coupling of the E3 Ligase Ligand:
-
Dissolve the "E3-Ligase-NH2" (1 equivalent) and the deprotected intermediate "Warhead-PEG1-C1-NH2" (1.1 equivalents) in anhydrous DMF.
-
Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC using reverse-phase HPLC.
-
Quantitative Data Summary (Hypothetical PROTAC):
The following table represents hypothetical data for a PROTAC synthesized using a short PEG linker, illustrating the type of quantitative data that would be collected.
| Parameter | Value | Method |
| Binding Affinity (Target Protein) | 50 nM (IC50) | Competitive Binding Assay |
| Binding Affinity (E3 Ligase) | 150 nM (IC50) | Competitive Binding Assay |
| Target Protein Degradation (DC50) | 100 nM | Western Blot / In-Cell Assay |
| Maximal Degradation (Dmax) | >90% | Western Blot / In-Cell Assay |
| Cell Viability (IC50) | 250 nM | CellTiter-Glo® Assay |
Protocol 2: Conjugation of this compound to a Protein via Amide Coupling
This protocol describes the conjugation of the free amine of the linker to an accessible carboxylic acid on a protein, for instance, on aspartic or glutamic acid residues.
Materials and Reagents:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer to a concentration of 1-5 mg/mL.
-
-
Activation of Protein Carboxyl Groups:
-
Add EDC (10-fold molar excess over the protein) and Sulfo-NHS (25-fold molar excess over the protein) to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Dissolve this compound in the Conjugation Buffer.
-
Immediately add the activated protein solution to the linker solution. A 20- to 50-fold molar excess of the linker over the protein is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and by-products using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
-
Visualizations
The following diagrams illustrate the key processes described in this document.
Formulation of NH2-PEG1-C1-Boc Containing Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and application of molecules containing the NH2-PEG1-C1-Boc linker. This heterobifunctional linker, characterized by a primary amine, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected carboxylic acid, is a versatile tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Principles and Applications
The this compound linker offers a strategic advantage in multi-step synthetic processes. The primary amine allows for initial conjugation to a molecule of interest, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable masking of a carboxylic acid. This Boc group can be selectively removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation, enabling a controlled and stepwise assembly of complex molecular architectures.
Key Applications:
-
Nanoparticle Functionalization: The linker can be used to PEGylate nanoparticles, improving their biocompatibility, stability, and circulation time. The terminal functional group, once deprotected, allows for the attachment of targeting ligands or therapeutic payloads.
-
PROTAC Synthesis: this compound is an ideal linker for the synthesis of PROTACs. Its defined length and flexibility are crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for efficient protein degradation.[1]
-
Bioconjugation: This linker can be used to connect various biomolecules, such as peptides, proteins, and small molecules, for a wide range of applications in research and drug development.
Data Presentation
The following tables summarize representative quantitative data from studies involving the formulation and characterization of nanoparticles functionalized with PEG linkers and the efficacy of PROTACs with short PEG linkers. While not all studies used the exact this compound linker, the data provides expected values and illustrates the impact of such modifications.
Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Zeta Potential (mV) |
| Naked AuNPs | 48.60 ± 4.58 | -17.65 ± 1.50 |
| AuNPs-PEG-COOH | 35.4 ± 0.3 | Not specified |
| AuNPs-PEI | 25.7 ± 0.4 | Not specified |
Data adapted from studies on functionalized gold nanoparticles. The changes in size and zeta potential confirm successful surface modification.[2][3]
Table 2: Characterization of Drug-Loaded Polymeric Nanoparticles
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Curcumin-loaded PLGA NPs | 150 ± 10 | -25 ± 2 | Not specified | Not specified |
| Docetaxel-loaded 9%-NP | Not specified | Not specified | ~9 | Not specified |
| Docetaxel-loaded 20%-NP | Not specified | Not specified | ~20 | Not specified |
This table presents data from studies on drug-loaded polymeric nanoparticles, illustrating typical characterization parameters.[4][5]
Table 3: In Vivo Efficacy of BRD4-Targeting PROTACs with Short PEG Linkers
| PROTAC | Xenograft Model | Dosing Regimen | Outcome |
| ARV-825 | Human Burkitt's Lymphoma | 5 mg/kg, i.p., 5 days/week | Significant tumor growth inhibition |
| MZ1 | Acute Myeloid Leukemia | 12.5 mg/kg, i.p., daily | Significant reduction in tumor burden |
| dBET1 | Human AML | 50 mg/kg, i.p., daily | Delayed tumor growth |
This table summarizes the in vivo anti-tumor activity of PROTACs with short to medium-length PEG-based linkers, demonstrating their potential for effective protein degradation and therapeutic outcomes.[1]
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of the this compound linker to nanoparticles functionalized with carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Centrifugation tubes
-
Rotator or shaker
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer (pH 6.0).
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add the EDC and NHS solutions to the nanoparticle suspension in molar excess relative to the carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form an NHS ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to deactivate any unreacted NHS esters.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and byproducts.
-
Protocol 2: Boc Deprotection of Functionalized Molecules
This protocol outlines the removal of the Boc protecting group to expose the terminal carboxylic acid for further functionalization.
Materials:
-
Boc-protected PEGylated molecule (e.g., functionalized nanoparticles, PROTAC intermediate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (optional)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Reaction Setup: Dissolve the Boc-protected molecule in DCM.
-
Deprotection: Add TFA to the solution (typically 20-50% v/v). Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator or a stream of nitrogen.
-
Co-evaporate with toluene to aid in the complete removal of residual TFA. The resulting product will have a free carboxylic acid.
-
Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule.
Materials:
-
Target Protein Ligand (with a reactive amine)
-
E3 Ligase Ligand (with a reactive group for amide bond formation)
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Coupling Reaction:
-
Couple the primary amine of this compound to the target protein ligand using standard amide bond formation chemistry.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the resulting conjugate as described in Protocol 2 to expose the carboxylic acid.
-
-
Second Coupling Reaction:
-
Couple the newly exposed carboxylic acid to the E3 ligase ligand to form the final PROTAC molecule.
-
-
Purification: Purify the final PROTAC product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Mandatory Visualization
Caption: Experimental workflows for nanoparticle functionalization and PROTAC synthesis.
Caption: PROTAC mechanism hijacking the Ubiquitin-Proteasome System.
References
Troubleshooting & Optimization
Troubleshooting low yield in NH2-PEG1-C1-Boc coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NH2-PEG1-C1-Boc in coupling reactions.
Troubleshooting Guide
Low product yield is a common issue in bioconjugation. This guide addresses specific problems you might encounter during the coupling of this compound to a carboxyl-containing molecule using common carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Problem: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
Answer:
Low or no yield in a coupling reaction can stem from several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
-
Reagent Quality and Storage:
-
Inactive Coupling Reagents (EDC/NHS): 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2] Hydrolysis of EDC renders it inactive.
-
Degraded Starting Materials: Confirm the purity and integrity of your this compound and the carboxyl-containing molecule via analytical methods like NMR or LC-MS.
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The two-step EDC/NHS coupling process has distinct optimal pH ranges.
-
Activation Step (Carboxyl activation with EDC/NHS): This step is most efficient at a slightly acidic pH of 4.5-6.0.[4][5][6]
-
Coupling Step (Amide bond formation): The reaction of the NHS-activated ester with the primary amine of this compound is favored at a physiological to slightly basic pH of 7.2-8.5.[1][5]
-
Solution: Use a non-amine and non-carboxylate buffer, such as MES, for the activation step.[4] For the coupling step, adjust the pH or perform a buffer exchange into a non-amine buffer like PBS.[4][5]
-
-
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction, reducing the yield.[4]
-
-
Reaction Kinetics and Stoichiometry:
-
Insufficient Reaction Time: Activation or coupling times may be too short for the reaction to proceed to completion.
-
Incorrect Molar Ratios: An inappropriate ratio of coupling reagents to your molecule can lead to low efficiency.
-
Solution: A common starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl-containing molecule.[1] For the coupling step with this compound, a 1:1 to 1.5:1 molar ratio of the activated molecule to the amine is often used.
-
-
-
Steric Hindrance:
-
The PEG linker, although short in this case, or bulky substituents on either reaction partner can sterically hinder the reactive sites.[7]
-
Solution: Increase the reaction time or consider gentle heating if the molecules are stable. Using a longer PEG linker might also be an option if the application allows.
-
-
Problem: Presence of Multiple Unexpected Products (Side Reactions)
Question: My analytical results (TLC/HPLC) show multiple unexpected spots or peaks. What are the likely side reactions and how can I minimize them?
Answer:
The appearance of multiple products indicates that side reactions are occurring. Identifying and mitigating these is crucial for obtaining a pure product.
Potential Causes & Solutions:
-
Hydrolysis of the NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH, which reverts it to the unreactive carboxylic acid.[1]
-
Formation of N-acylurea Byproduct: The O-acylisourea intermediate formed by EDC can rearrange to a stable, unreactive N-acylurea, particularly in the absence of NHS or in hydrophobic environments.[3]
-
Reaction with the Boc-Protecting Group: While generally stable to coupling conditions, harsh or prolonged reactions could potentially affect the Boc group.
-
Solution: Stick to recommended reaction times and conditions. Use the mildest conditions that afford product formation.
-
Data Presentation
The efficiency of EDC/NHS coupling reactions is highly dependent on several parameters. The table below summarizes the recommended conditions for successful coupling.
| Parameter | Recommended Range | Optimal | Notes |
| Activation pH | 4.5 - 7.2 | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES.[4][5] |
| Coupling pH | 7.0 - 8.5 | 7.2 - 8.0 | Use a non-amine buffer like PBS. Ensures the primary amine is deprotonated and reactive.[1][5] |
| EDC Molar Excess | 2 - 10 fold | ~2-5 fold | Molar excess is calculated relative to the carboxyl groups.[1] |
| NHS/Sulfo-NHS Molar Excess | 2 - 10 fold | ~2-5 fold | A higher molar ratio of NHS to EDC can improve efficiency and stability of the active ester.[5] |
| Activation Time | 15 - 30 minutes | 15 minutes | At room temperature.[4][5] |
| Coupling Time | 2 hours - overnight | 2 hours | At room temperature or 4°C. Lower temperatures can increase the stability of the active ester.[1][5] |
| Temperature | 4°C - Room Temp. (~25°C) | Room Temp. | Lower temperatures can be beneficial for stability but may require longer reaction times.[5] |
Experimental Protocols
General Protocol for EDC/NHS Coupling of a Carboxylic Acid to this compound
This protocol describes a general two-step procedure. Optimization may be required based on the specific properties of your carboxyl-containing molecule.
Materials:
-
Carboxyl-containing molecule ("Molecule-COOH")
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[6]
-
Quenching Solution (e.g., 1 M Hydroxylamine (B1172632) HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature in a desiccator before opening.[2]
-
Prepare fresh solutions of EDC and NHS in either Activation Buffer or anhydrous solvent (e.g., DMSO) immediately prior to use.[4]
-
Dissolve your Molecule-COOH in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling to this compound:
-
Add the activated Molecule-COOH solution to the this compound solution. Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH by adding a small amount of concentrated Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate to remove excess reagents, byproducts, and unreacted starting materials using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc group in the this compound linker?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. In the context of a heterobifunctional linker, it allows for selective reactions. For this compound, the primary amine is intended to react with an activated carboxyl group. The Boc group on the other end of the molecule would be removed in a subsequent step under acidic conditions to reveal another amine for further conjugation.[8]
Q2: Can I perform a one-step coupling reaction with EDC?
A2: While a one-step reaction (adding EDC directly to a mixture of the carboxyl- and amine-containing molecules) is possible, a two-step procedure involving NHS is highly recommended.[2] The two-step process is more efficient, allows for better control over the reaction, and significantly reduces the formation of N-acylurea byproducts.[3]
Q3: My PEGylated product is difficult to purify. Any suggestions?
A3: PEGylated compounds can be challenging to purify due to their increased polarity and potential for aggregation. They may streak on normal-phase silica (B1680970) gel. Consider reverse-phase HPLC for purification, which often provides better separation for such molecules. Size-exclusion chromatography (SEC) is also an effective method for removing smaller molecules like excess reagents and byproducts.
Q4: How can I monitor the progress of my coupling reaction?
A4: The reaction progress can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to visualize the consumption of your starting materials and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal. It allows you to accurately identify and quantify the starting materials and the desired product.
Q5: What should I do if my compound precipitates during the reaction?
A5: Precipitation can occur due to poor solubility of one of the reactants or the product in the chosen solvent system. If this happens, consider using a co-solvent like DMSO or DMF to improve solubility.[9] Ensure that the concentration of reagents is not too high, as this can sometimes lead to precipitation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
How to improve the efficiency of NH2-PEG1-C1-Boc conjugation
Welcome to the technical support center for NH2-PEG1-C1-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize conjugation efficiency and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a primary amine (-NH2) at one end for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility in aqueous media.[1][2][3] Its primary use is in bioconjugation and the synthesis of more complex molecules like antibody-drug conjugates (ADCs) or PROTACs, where a stepwise and controlled conjugation strategy is necessary.[4] The Boc group serves as a temporary protecting group for the second amine, allowing for selective reaction at the primary amine first.[1]
Q2: What is the general reaction mechanism for conjugating the primary amine of this compound?
The primary amine of this compound is a nucleophile that can be conjugated to various electrophilic functional groups. One of the most common methods is the reaction with a carboxylic acid that has been activated to an N-hydroxysuccinimide (NHS) ester. The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.[4][5] This reaction is typically efficient under mild, near-neutral to slightly alkaline pH conditions.[5][6]
Q3: What are the critical parameters to optimize for maximizing conjugation efficiency?
Several parameters are crucial for optimizing PEGylation reactions:
-
pH: The pH of the reaction buffer is critical. For amine-specific reactions with NHS esters, a pH range of 7-9 is generally recommended to ensure the primary amine is sufficiently deprotonated and nucleophilic.[5] However, selectivity for a specific amine (e.g., N-terminal vs. lysine) can sometimes be achieved by lowering the pH.[7][8]
-
Molar Ratio (PEG linker to Substrate): The molar ratio of the PEG linker to the target molecule significantly impacts the degree of conjugation.[5] An excess of the PEG linker is often used to drive the reaction to completion, but a large excess can lead to multiple PEGylations on a single molecule if multiple reactive sites are available.[9]
-
Reaction Time and Temperature: These parameters influence the reaction rate. Reactions are often run for 1-2 hours at room temperature or overnight at 4°C.[4] Optimization may be required depending on the reactivity of the substrate.[7]
-
Concentration of Reactants: Higher concentrations of both the substrate and the linker can increase the reaction rate. However, for proteins, high concentrations may lead to aggregation.[7]
Q4: How do I remove the Boc protecting group after the initial conjugation?
The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[10] A common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[1][11][12] The reaction is typically fast and occurs at room temperature.[11]
Q5: What analytical techniques can be used to monitor the reaction and characterize the final conjugate?
Several techniques are available to assess the success of the conjugation and purification:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are widely used to separate the PEGylated product from unreacted starting materials and byproducts.[13][] SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the identity of the conjugate by verifying its molecular weight.[13][15]
-
SDS-PAGE: For protein conjugations, Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visually demonstrate an increase in molecular weight, indicated by a shift in the band position of the PEGylated protein compared to the unmodified protein.[16]
-
NMR Spectroscopy: For smaller molecule conjugations, Nuclear Magnetic Resonance (NMR) can be used for detailed structural confirmation of the final product and to monitor the disappearance of the Boc protecting group.[15][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound.
Issue 1: Low or No Yield of the Desired Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation (if using EDC/NHS) | Ensure EDC and Sulfo-NHS are fresh and have been stored properly to prevent hydrolysis. Perform the activation step for 15-30 minutes before adding the this compound linker.[4] |
| Suboptimal Reaction pH | Verify the pH of the conjugation buffer. For NHS-ester chemistry, the optimal pH is typically between 7.2 and 8.0.[5][8] If the pH is too low, the amine will be protonated and less nucleophilic. If it's too high, hydrolysis of the activated ester can be significant.[6] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers.[1] Prepare the activated molecule immediately before adding the PEG linker. Minimize reaction time in aqueous buffer if hydrolysis is a major issue. |
| Poor Solubility of Reactants | The PEG linker is generally soluble in aqueous solutions.[1] If your target molecule has poor aqueous solubility, consider using a co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent does not negatively impact your molecule (e.g., denature a protein).[4] |
| Steric Hindrance | If the reactive site on your target molecule is sterically hindered, the reaction may proceed slowly.[18] Consider increasing the reaction temperature or extending the reaction time. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Recommended Solution |
| Multiple Conjugation Sites | If your target molecule (e.g., a protein) has multiple primary amines (N-terminus and lysine (B10760008) residues), multiple PEGylations can occur.[9] To favor mono-PEGylation, use a lower molar excess of the PEG linker and optimize the stoichiometry.[19] Site-specific conjugation can sometimes be achieved by adjusting the pH to exploit differences in pKa values between the N-terminal α-amino group and lysine ε-amino groups.[8] |
| Di-PEGylation or Cross-linking | If the target molecule has multiple reactive sites, cross-linking can occur.[1] This can be minimized by using a molar excess of the PEG linker relative to the target molecule. |
| Alkylation During Boc Deprotection | The acidic conditions for Boc removal generate a reactive tert-butyl cation, which can alkylate sensitive residues like tryptophan or methionine in proteins.[1] Include a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, in the deprotection cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to trap the tert-butyl cations.[1] |
| Incomplete Boc Deprotection | If you observe a mixture of Boc-protected and deprotected product after the deprotection step, the reaction may be incomplete.[1] Increase the reaction time or the concentration of the acid (e.g., from 20% TFA to 50% TFA).[1] |
Experimental Protocols & Workflows
Protocol 1: General Conjugation of this compound to a Carboxylic Acid via EDC/NHS Chemistry
This protocol outlines the activation of a carboxylic acid-containing molecule and subsequent conjugation to the primary amine of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
Methodology:
-
Dissolve Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve the this compound linker in a minimal amount of DMSO and then dilute to the desired concentration in Conjugation Buffer.
-
-
Activate Carboxyl Groups:
-
Add 1.5 molar equivalents of both EDC and Sulfo-NHS to the carboxylic acid solution.
-
Stir the mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.[4]
-
-
Conjugate:
-
Immediately add the activated carboxyl solution to the linker solution. The final pH of the mixture should be between 7.2 and 7.5.
-
-
Incubate for Conjugation:
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and coupling reagents.[]
-
-
Analysis:
-
Confirm the identity and purity of the product by LC-MS and/or NMR.[15]
-
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Deprotection Cocktail: A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger.[1]
-
Dichloromethane (DCM)
Methodology:
-
Dissolve Conjugate: Dissolve the Boc-protected compound in DCM.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the solution. A common final TFA concentration is 20-50% (v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-3 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Once complete, remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).
-
-
Purification: Purify the deprotected product, for example, by HPLC, to remove scavengers and other impurities.
Visualizing Workflows and Troubleshooting
Below are diagrams illustrating the key processes and decision points for successful conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scielo.br [scielo.br]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: NH2-PEG1-C1-Boc Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of NH2-PEG1-C1-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, also known as tert-butyl 2-(2-aminoethoxy)acetate, typically involves two key steps:
-
Boc Protection: The selective protection of one of the amino groups of a suitable precursor, such as 2-(2-aminoethoxy)ethylamine, with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
-
Esterification: The reaction of the remaining primary alcohol with an activated form of tert-butyl acetate, or a related esterification agent, to form the final product.
Alternatively, the synthesis can start from 2-(2-aminoethoxy)ethanol, which is first Boc-protected at the amino group, followed by esterification of the hydroxyl group.
Q2: What are the most common side products observed during the synthesis of this compound?
A2: Several side products can form depending on the specific reaction conditions. The most common include:
-
Di-Boc Protected Product: Formation of a molecule where both ends of the PEG linker are protected with a Boc group. This occurs when the starting material has two reactive amino groups and the reaction conditions are not optimized for mono-protection.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the original starting material in the final product mixture.
-
Over-alkylation/Esterification Products: If the reaction conditions are too harsh or reaction times are prolonged, side reactions at the newly formed ester or the Boc-protected amine can occur.
-
Hydrolysis of the Ester: The tert-butyl ester is sensitive to acidic conditions and can hydrolyze back to the corresponding carboxylic acid, particularly during workup or purification.
Q3: How can I minimize the formation of the di-Boc protected side product?
A3: To favor mono-protection and minimize the formation of the di-Boc product, you can:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the starting amine relative to the Boc-anhydride.
-
Slow Addition: Add the Boc-anhydride slowly to the reaction mixture to maintain a low concentration of the protecting agent.
-
Optimize Temperature: Run the reaction at a lower temperature to control the reaction rate.
Q4: What purification methods are recommended to remove these side products?
A4: Flash column chromatography on silica (B1680970) gel is the most effective method for purifying this compound from common side products. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from the more non-polar di-Boc side product and the more polar unreacted starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time.- Ensure reagents are pure and dry.- Optimize reaction temperature. |
| Side product formation. | - Follow the recommendations in the FAQs to minimize side reactions.- Adjust stoichiometry of reactants. | |
| Presence of Di-Boc Side Product | Excess of Boc-anhydride used. | - Use a slight excess of the diamine starting material.- Perform slow, dropwise addition of the Boc-anhydride. |
| Reaction temperature too high. | - Lower the reaction temperature (e.g., to 0 °C). | |
| Product Decomposes During Purification | Hydrolysis of the tert-butyl ester. | - Avoid acidic conditions during workup and purification.- Use a neutral or slightly basic mobile phase for chromatography if possible. |
| Difficulty in Separating Product from Starting Material | Similar polarities. | - Optimize the mobile phase for column chromatography by trying different solvent systems.- Consider using a different stationary phase for chromatography. |
Visualizing the Synthesis and Side Reactions
To better understand the synthesis pathway and the formation of potential side products, the following diagrams illustrate the key chemical transformations.
Technical Support Center: Purification of NH2-PEG1-C1-Boc Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying NH2-PEG1-C1-Boc conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and similar short-chain PEG linkers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-Boc protected product | - Non-selective reaction leading to di-Boc formation. - Incomplete reaction. - Loss of product during work-up due to its polarity. | - Use a slight excess of the diamine starting material relative to the Boc-anhydride. - Monitor the reaction closely using TLC or LC-MS to ensure completion. - During aqueous work-up, ensure the pH is appropriately adjusted to minimize the water solubility of the product before extraction. Saturating the aqueous layer with NaCl can also reduce the solubility of the product. |
| Product and impurities co-elute in flash chromatography | - The polarity of the product and impurities (e.g., di-Boc byproduct) are too similar in the chosen solvent system. | - Optimize the solvent system. For polar amines, a gradient of methanol (B129727) in dichloromethane (B109758) is common. Adding a small amount of ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve separation.[1] - Consider using a different stationary phase, such as alumina (B75360) or amine-functionalized silica (B1680970).[2] |
| Broad or tailing peaks in RP-HPLC | - Interaction of the free amine with residual silanols on the silica-based column. - Polydispersity of the PEG chain in the starting material (less common for short, defined linkers). | - Use a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%).[3] - Employ a highly end-capped column to minimize silanol (B1196071) interactions. - Optimize the mobile phase pH. |
| Loss of Boc protecting group during purification | - Exposure to acidic conditions, particularly during RP-HPLC with TFA in the mobile phase. The risk increases with higher TFA concentrations and longer exposure times.[3][4] | - Use a low concentration of TFA (≤0.1%) in the mobile phase for RP-HPLC.[3] - Neutralize the collected fractions immediately with a base like triethylamine (B128534) if the product is to be stored. - Minimize the time the compound spends in the acidic mobile phase. - Consider alternative purification methods that do not require acidic conditions if the Boc group is particularly labile. |
| Difficulty removing unreacted starting diamine | - The starting diamine is highly polar and may streak or be difficult to separate from the mono-Boc product. | - In flash chromatography, a more polar solvent system may be required to elute the diamine after the product. - An acidic wash during the work-up can help to remove the basic diamine into the aqueous layer. |
| Product appears as an oil instead of a solid | - Short-chain PEG compounds are often oils or waxy solids at room temperature. | - This is normal for many PEG derivatives. Purification should be carried out using chromatographic techniques rather than recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are the di-Boc protected byproduct and unreacted starting diamine. The formation of the di-Boc byproduct occurs when both amine groups of the starting diamine react with the Boc-anhydride.[5]
Q2: Which chromatographic techniques are best suited for purifying this compound?
A2: Due to its polar nature, normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are the most effective methods. For flash chromatography, a polar solvent system like dichloromethane/methanol is often used.[1] RP-HPLC with a C18 column and a water/acetonitrile gradient containing a small amount of TFA is also highly effective for achieving high purity.[6]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during flash chromatography. For polar compounds like this compound, a mobile phase of 5-10% methanol in dichloromethane is a good starting point.[1] The spots can be visualized using a potassium permanganate (B83412) stain. For RP-HPLC, a UV detector is typically used.
Q4: What is the expected Rf value for this compound on a TLC plate?
A4: The Rf value is highly dependent on the solvent system. For polar compounds, an ideal Rf value for column chromatography is between 0.2 and 0.4.[7] A typical solvent system that may achieve this is 5-15% methanol in dichloromethane.
| Compound Type | Typical Solvent System (Normal Phase) | Approximate Rf |
| This compound | 5-15% Methanol in Dichloromethane | 0.2 - 0.4 |
| Di-Boc byproduct | 1-5% Methanol in Dichloromethane | 0.5 - 0.7 |
| Starting Diamine | >15% Methanol in Dichloromethane | < 0.1 |
Q5: How stable is the Boc group during purification?
A5: The Boc group is sensitive to acidic conditions.[4] In RP-HPLC using TFA, some cleavage can occur. For example, in a solution of 0.1% TFA, about 10% of the Boc group may be cleaved after 4 hours at room temperature.[4] It is generally stable to basic conditions used in some normal-phase chromatography solvent systems.[8]
Q6: Can I use recrystallization to purify this compound?
A6: Recrystallization is generally not suitable for short-chain PEG compounds as they are often oils or low-melting solids. Chromatographic methods are the preferred purification strategy.
Experimental Protocols
Protocol 1: Flash Chromatography Purification
Objective: To separate the mono-Boc protected product from the di-Boc byproduct and unreacted starting materials.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (conc.)
-
Crude reaction mixture
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane (B92381) or DCM.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the column with the starting eluent (e.g., 2% MeOH in DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient would be from 2% to 15% MeOH in DCM. To improve the peak shape of the amine-containing product, a mobile phase containing a small amount of ammonium hydroxide (e.g., 10% ammonium hydroxide in methanol, then using 1-10% of this mixture in DCM) can be beneficial.[1]
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
Objective: To achieve high purity of the this compound conjugate.
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude or partially purified product
Methodology:
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the sample in a small volume of the initial mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the compounds. A typical gradient for short PEG linkers would be from 5% to 50% B over 30-40 minutes.[6]
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product as a TFA salt.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. benchchem.com [benchchem.com]
- 7. Flash Chromatography Basics | Sorbent Technologies, Inc. [sorbtech.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing NH2-PEG1-C1-Boc Chemistry
Welcome to the technical support center for NH2-PEG1-C1-Boc and related chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), it is recommended to keep the product at 0 - 4°C. For long-term storage (months to years), the product should be stored at -20°C in a dry and dark environment. Before use, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can degrade the reagent.
Q2: What are the two main chemical reactions involved in using this compound in a sequential conjugation?
The two primary reactions are:
-
Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine.
-
Amine Coupling: The newly exposed primary amine is then coupled to a molecule of interest, often through a reaction with an activated ester like an N-hydroxysuccinimide (NHS) ester.
Q3: How can I monitor the progress of the Boc deprotection and amine coupling reactions?
Both reactions can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the consumption of the starting material and the appearance of the product. The deprotected amine will be more polar and thus have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate and quantitative assessment of the reaction, confirming the mass of the desired product and identifying any side products.
Troubleshooting Guides
Boc Deprotection Troubleshooting
Problem: Incomplete Boc Deprotection
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Solution: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the reaction is incomplete, the acid may be too weak or its concentration too low. A common reagent for this deprotection is trifluoroacetic acid (TFA). If you are using a low concentration of TFA in a solvent like dichloromethane (B109758) (DCM), consider increasing the concentration. For example, if 20% TFA in DCM is not effective, you can increase it to 50%. For substrates that are particularly resistant to deprotection, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be used.
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature.
-
Solution: Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not reach completion. Most deprotections are carried out at room temperature for 1-2 hours. If the reaction is sluggish, extend the reaction time and continue to monitor its progress. Gentle heating may be necessary for some substrates, but this should be done with caution to avoid side reactions.
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: Although this compound has a short PEG chain, steric hindrance can still be a factor, especially if it is conjugated to a bulky molecule. In such cases, extending the reaction time or using a higher concentration of acid can help overcome the steric hindrance.
-
Problem: Observation of Side Products After Deprotection
-
Possible Cause: Alkylation by Tert-Butyl Cation.
-
Solution: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, leading to side products. To prevent this, it is highly recommended to use a "scavenger" in the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or a cocktail of scavengers like TFA/TIS/water (95:2.5:2.5).
-
Amine Coupling (with NHS Ester) Troubleshooting
Problem: Low Yield of Coupled Product
-
Possible Cause 1: Hydrolysis of NHS Ester.
-
Solution: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired amine coupling reaction. The rate of hydrolysis increases significantly with pH. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. To minimize hydrolysis, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
-
Possible Cause 2: Suboptimal Reaction pH.
-
Solution: The coupling reaction between a primary amine and an NHS ester is most efficient at a pH between 7.2 and 8.5. At a lower pH, the amine is protonated and less nucleophilic. At a higher pH, the hydrolysis of the NHS ester is accelerated. It is crucial to use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer and to verify that the pH is within the optimal range.
-
-
Possible Cause 3: Inactive Reagents.
-
Solution: Ensure that the deprotected amino-PEG linker and the NHS ester are fresh and have been stored correctly to prevent degradation.
-
-
Possible Cause 4: Insufficient Molar Excess of NHS Ester.
-
Solution: For reactions with small molecules, a molar ratio of 1:1 or 2:1 (NHS ester to amine) may be sufficient. However, for less efficient reactions, increasing the molar excess of the NHS ester can help drive the reaction to completion.[1] The optimal ratio should be determined empirically.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters for the key steps in this compound chemistry.
Table 1: Boc Deprotection Conditions
| Parameter | Reagent/Solvent | Concentration | Temperature (°C) | Time (h) |
| Standard Deprotection | TFA in DCM | 20-50% (v/v) | 0 to Room Temp | 1 - 2 |
| Stronger Acid | HCl in 1,4-Dioxane | 4M | Room Temp | 0.5 - 2 |
| Scavenger (optional) | Triisopropylsilane (TIS) | 2.5-5% (v/v) | 0 to Room Temp | 1 - 2 |
Table 2: Amine Coupling with NHS Ester Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[2] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures reduce the rate of hydrolysis but may require longer reaction times. |
| Reaction Time | 30 min - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. |
| Molar Excess of NHS Ester | 1:1 to 20-fold over amine | The optimal ratio should be determined empirically. For small molecules, a lower excess is often sufficient.[1][3] |
| Compatible Buffers | PBS, HEPES, Bicarbonate, Borate | Buffers must be free of primary amines (e.g., Tris, glycine).[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If your substrate is sensitive to alkylation, add TIS to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue to stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
Protocol 2: Coupling of Deprotected Amino-PEG1-Linker with an NHS Ester
This protocol outlines the conjugation of the deprotected primary amine with a molecule containing an NHS ester functional group.
Materials:
-
Deprotected Amino-PEG1-Linker (from Protocol 1)
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the deprotected Amino-PEG1-Linker in the reaction buffer.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMF or DMSO to prepare a stock solution.
-
Add the desired molar equivalent of the NHS ester stock solution (e.g., 1.1 to 2 equivalents for small molecule coupling) to the solution of the deprotected Amino-PEG1-Linker with stirring.[1]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the final conjugate using an appropriate method such as column chromatography or HPLC.
Visualizations
Caption: Experimental workflow for Boc deprotection.
Caption: Experimental workflow for amine coupling.
Caption: Troubleshooting decision tree for low yield.
References
NH2-PEG1-C1-Boc stability issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NH2-PEG1-C1-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional, PEG-based linker.[] Its structure, tert-butyl 2-(2-aminoethoxy)acetate, contains a free primary amine and a Boc-protected primary amine.[2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a protein-targeting ligand to an E3 ubiquitin ligase ligand.[3][4][5] The PEG component enhances the solubility and stability of the resulting molecule.[]
Q2: What are the primary stability concerns for this compound in aqueous buffers?
A2: The two main stability concerns in aqueous solutions are the hydrolysis of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions and the potential degradation of the PEG linker under strongly acidic or basic conditions.[6] The Boc group is highly sensitive to acid but is generally stable in the presence of most bases and nucleophiles.[6][7]
Q3: What is the recommended pH range for working with this compound in aqueous solutions?
A3: To maintain the integrity of both the Boc group and the PEG linker, a pH range between 4 and 9 is recommended for aqueous solutions.[6] Strongly acidic conditions (pH < 4) will lead to the rapid cleavage of the Boc group.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, the solid compound should be kept at -20°C.[2] Once dissolved, it is recommended to store aqueous or organic stock solutions in single-use aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[6]
Q5: My LC-MS analysis shows a mass loss of 100.05 Da from my parent compound. What is the likely cause?
A5: A mass loss of 100.05 Da corresponds to the cleavage of the Boc protecting group (C₅H₈O₂). This indicates that your compound has undergone deprotection, likely due to exposure to acidic conditions in your buffer or during sample work-up.[8][9]
Q6: I am observing an unexpected mass increase of 56 Da in my reaction product. What could be the cause?
A6: A mass increase of 56 Da is a characteristic sign of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule.[10] This side reaction can occur when the Boc group is cleaved, generating a reactive tert-butyl cation that can alkylate nucleophilic sites on your target molecule.[10][11][12]
Stability Summary in Aqueous Buffers
The stability of this compound is highly dependent on the pH of the aqueous buffer. The following table summarizes its expected stability under various conditions.
| Buffer Condition | pH Range | Boc Group Stability | PEG Linker & Ester Stability | Overall Recommendation |
| Acidic | < 4.0 | Unstable (Rapid Cleavage) | Potential for Hydrolysis | Avoid for storage or reactions where Boc integrity is required. |
| Mildly Acidic | 4.0 - 6.5 | Generally Stable | Stable | Suitable, but monitor for slow deprotection over extended periods. |
| Neutral | 6.5 - 7.5 | Stable | Stable | Optimal for most applications and storage. |
| Mildly Basic | 7.5 - 9.0 | Stable | Stable | Suitable for most applications. |
| Strongly Basic | > 9.0 | Stable | Potential for Hydrolysis | Avoid to prevent degradation of the compound's backbone. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Caption: Troubleshooting workflow for stability issues.
Key Degradation Pathway
The most common stability issue is the acid-catalyzed cleavage of the Boc protecting group.
References
- 2. medkoo.com [medkoo.com]
- 3. NH2-PEG1-C1-Boc_TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [fr.bzchemicals.com]
Technical Support Center: Preventing Protein Aggregation with NH2-PEG1-C1-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing NH2-PEG1-C1-Boc to prevent protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a heterobifunctional linker molecule. It contains a primary amine (-NH2) at one end, a single polyethylene (B3416737) glycol (PEG) unit in the middle, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The primary application of this linker in the context of protein stability is through a process called PEGylation.
PEGylation is the covalent attachment of PEG chains to a protein. This modification can help prevent aggregation through several mechanisms:
-
Steric Hindrance: The attached PEG chain creates a physical barrier around the protein, which can hinder intermolecular interactions that lead to aggregation.
-
Increased Hydrophilicity: The PEG moiety is highly hydrophilic, which can increase the overall solubility of the protein and help to shield hydrophobic patches on the protein surface that might otherwise promote aggregation.[1]
-
Masking of Charged Residues: By reacting with charged surface residues like lysines, PEGylation can alter the protein's isoelectric point (pI), which can influence its solubility and stability in a given buffer.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[2]
-
Long-term (months to years): -20°C in a dry, dark environment.[2]
It is crucial to handle the compound in a moisture-free environment to prevent hydrolysis of the reactive groups. Allow the vial to warm to room temperature before opening to avoid condensation.
Q3: What are the primary degradation pathways for this molecule?
The most probable degradation pathways for this compound involve the loss of the Boc protecting group under acidic conditions or potential oxidation of the PEG linker over extended periods, although the PEG linker is generally stable under typical experimental conditions.[3]
Q4: In which solvents can I dissolve this compound?
Due to the PEG component, this compound is expected to have good solubility in aqueous buffers as well as many common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] When using an organic solvent to dissolve the linker, it is recommended to add the solution dropwise to the aqueous protein solution while gently stirring to prevent shocking the protein out of solution.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound for protein PEGylation.
Issue 1: Protein precipitates immediately upon adding the activated PEG linker.
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Reduce the initial protein concentration. High concentrations increase the likelihood of intermolecular interactions and aggregation.[1] |
| Suboptimal Buffer Conditions | Screen a range of pH values and buffer compositions to find conditions where the protein is most stable.[6] |
| Drastic pH Shift | Ensure the pH of the activated PEG solution and the protein solution are compatible before mixing. Adjust the pH of the protein solution to the desired conjugation pH (typically 7.2-8.5) before adding the activated PEG.[1] |
| High Reagent Concentration | Add the activated PEG solution to the protein solution slowly and in small aliquots while gently stirring to avoid localized high concentrations of the reagent.[1] |
Issue 2: Low or no PEGylation efficiency.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | For targeting primary amines (e.g., lysine (B10760008) residues), the reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7] Ensure your protein buffer is within this optimal range for the conjugation step. |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the activated PEG.[5] Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.[5] |
| Hydrolysis of Activated PEG | If using an NHS-ester activation method, be aware that the NHS-ester is sensitive to moisture and will hydrolyze over time. Use freshly prepared activated PEG for the conjugation reaction and minimize its exposure to water.[8] |
| Low Protein Concentration | The reaction kinetics are concentration-dependent. If the protein concentration is too low (e.g., <1-2 mg/mL), the reaction may be inefficient.[5] Concentrate your protein if possible. |
Issue 3: Final product contains soluble aggregates.
| Possible Cause | Troubleshooting Steps |
| Intermolecular Cross-linking | If the N-terminus of the PEG linker is not Boc-protected, this bifunctional reagent can link multiple protein molecules together. Ensure you are using the Boc-protected version for controlled, single-point attachment. If cross-linking is still suspected, consider reducing the molar excess of the PEG reagent.[7] |
| Increased Hydrophobicity | The masking of charged lysine residues can sometimes expose hydrophobic patches on the protein surface, leading to aggregation over time.[1] The addition of stabilizing excipients like arginine or low concentrations of non-ionic surfactants to the storage buffer can help mitigate this.[1][7] |
| Change in Isoelectric Point (pI) | PEGylation neutralizes positively charged surface lysines, which lowers the protein's overall pI.[1] If the new pI is close to the pH of your purification or storage buffer, the conjugate's solubility can decrease. Determine the pI of your PEGylated protein and adjust the buffer pH to be at least one pH unit away.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using this compound
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on the protein via EDC/NHS chemistry.
Materials:
-
Target protein with accessible carboxylic acid groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants:
-
Dissolve the carboxylic acid-containing protein in Activation Buffer.
-
Dissolve this compound in a minimal amount of DMSO and then dilute in Conjugation Buffer.
-
-
Activate Carboxyl Groups:
-
Add 1.5 molar equivalents of both EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.
-
-
Conjugation:
-
Quench Reaction:
-
Purification:
-
Purify the PEGylated protein using an appropriate method to remove unreacted reagents.
-
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Boc-PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dry nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the lyophilized Boc-PEGylated protein in a solution of 50% TFA in DCM.[10]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[11]
-
Monitor the progress of the deprotection by LC-MS.
-
Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.[11]
Visualizations
Caption: Mechanism of protein aggregation prevention via PEGylation.
Caption: A typical experimental workflow for protein PEGylation.
Caption: A decision tree for troubleshooting common PEGylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterizing Impurities in NH2-PEG1-C1-Boc Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in NH2-PEG1-C1-Boc samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These can include residual starting materials, reagents, or by-products from the synthesis of the PEG linker.
-
Degradation Products: These arise from the instability of the molecule. A primary concern is the hydrolysis of the Boc protecting group, especially if the sample has been exposed to acidic conditions.[1][2] Another potential degradation pathway is the oxidation of the PEG linker.[1]
-
Oligomer Distribution: Polyethylene glycol (PEG) itself is a polymer with a molecular weight distribution. You may observe PEG chains of varying lengths around the target PEG1 unit.[3]
-
Water and Residual Solvents: These are common impurities that can affect reaction efficiency and quantification.
Q2: I suspect my this compound has degraded. How can I quickly check for the most common degradation product?
A2: The most common degradation is the loss of the tert-butyloxycarbonyl (Boc) protecting group. You can quickly screen for this using ¹H NMR spectroscopy by looking for the disappearance of the characteristic singlet peak of the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[1][4] Concurrently, you may observe the appearance of new signals in the amine region of the spectrum.[1]
Q3: What analytical techniques are most suitable for characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an effective technique for separating the main component from its impurities, allowing for quantification of purity.[][] A reversed-phase method is commonly used.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of impurities, which is crucial for their structural elucidation.[3][7][8] Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the main compound and any impurities present in significant amounts.[4] It is particularly useful for identifying structural isomers and confirming the presence or absence of specific functional groups like the Boc group.[1][9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause 1: Boc Deprotection
-
Troubleshooting Steps:
-
LC-MS Analysis: Analyze the sample using LC-MS. The deprotected impurity will have a mass that is 100.05 Da less than the parent compound (the mass of the Boc group).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for the absence or significant reduction of the singlet at ~1.4 ppm corresponding to the Boc group's t-butyl protons.[1][4]
-
-
Solution:
Possible Cause 2: PEG Oligomers
-
Troubleshooting Steps:
-
LC-MS Analysis: Examine the mass spectrum for a distribution of peaks separated by 44.03 Da, which corresponds to the mass of the ethylene (B1197577) glycol repeating unit.
-
-
Solution:
-
This is an inherent property of PEG synthesis. If a narrow oligomer distribution is critical, consider sourcing a higher purity grade of the starting materials or implementing a preparative chromatography purification step.
-
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound and its potential impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a mixture of water and acetonitrile (B52724) (1:1 v/v).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Inject 5-10 µL of the prepared sample.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range of 100-1000.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound. The expected [M+H]⁺ for this compound (C₈H₁₇NO₃) is approximately 176.13.[11]
-
Analyze the mass spectra of any other significant peaks to identify potential impurities based on their m/z values.
-
Quantitative Data Summary
| Analyte | Expected [M+H]⁺ | Potential Source |
| This compound | 176.13 | Parent Compound |
| Deprotected Impurity | 76.08 | Loss of Boc group |
| Dimer | 351.25 | By-product of synthesis |
| PEG2 Analog | 220.16 | Higher order PEG oligomer |
Protocol 2: ¹H NMR Analysis for Boc Group Integrity
This protocol is designed to specifically verify the presence and integrity of the Boc protecting group.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[4]
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
-
Data Processing: Process the raw data including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Boc (t-butyl) | ~1.4 | singlet (s) |
| -CH₂-NH₂ | ~2.8 - 3.0 | triplet (t) |
| -O-CH₂-CH₂-NH₂ | ~3.5 - 3.7 | triplet (t) |
| -O-CH₂-C=O | ~4.0 - 4.2 | singlet (s) |
Visualizations
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
Overcoming solubility challenges with NH2-PEG1-C1-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG1-C1-Boc. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the smooth progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[1] It features a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide a flexible spacer.[2][3] The molecule has two different functional groups: a free primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine. This design allows for sequential and controlled conjugation to two different molecules.[4]
Q2: What are the main applications of this compound?
Its primary application is in the synthesis of PROTACs, where it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase.[1][5] The PEG component helps to improve the solubility and cell permeability of the final PROTAC molecule.[6] It is also used in other bioconjugation applications where a short, flexible, and hydrophilic spacer is required.
Q3: In what solvents is this compound typically soluble?
While specific quantitative solubility data for this compound is not extensively published, similar short-chain Boc-protected amino-PEG linkers are generally soluble in a range of polar organic solvents.[7] Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[7][8] The hydrophilic PEG spacer also imparts some solubility in aqueous media, though the Boc group can reduce water solubility compared to the unprotected counterpart.[9][10]
Q4: How should I store this compound?
For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment.[11] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[11] It is crucial to prevent moisture exposure, so ensure the container is tightly sealed. Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture.[8]
Troubleshooting Guide: Solubility Challenges
Researchers may encounter difficulties in dissolving this compound, particularly in aqueous solutions. The following guide addresses common problems and provides step-by-step solutions.
Problem 1: The compound appears oily and does not dissolve in my aqueous buffer.
Cause: Boc-protected PEG linkers, especially those with short PEG chains, can exhibit limited solubility in purely aqueous solutions. The hydrophobic Boc group can contribute to this issue, sometimes causing the compound to appear as an oil or a waxy solid that is difficult to dissolve directly in buffer.
Solution:
-
Initial Dissolution in an Organic Co-solvent: Do not attempt to dissolve the compound directly in your aqueous buffer. Instead, first dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.[8]
-
Procedure: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in the organic solvent. Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can aid this process.[8]
-
-
Addition to Aqueous Buffer: Once fully dissolved in the organic solvent, slowly add the stock solution dropwise to your aqueous buffer while vortexing or stirring. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Control the Final Concentration of Organic Solvent: Keep the final concentration of the organic co-solvent in your reaction mixture as low as possible, ideally below 10%, to avoid potential negative effects on protein stability or cell viability in downstream applications.[8]
Problem 2: A precipitate forms when I add the organic stock solution to my aqueous buffer.
Cause: This can happen if the final concentration of the linker in the aqueous buffer exceeds its solubility limit (a phenomenon known as "crashing out"), or if the percentage of the organic solvent is too high, causing buffer salts to precipitate.[8]
Solution:
-
Reduce the Final Concentration: Try preparing a more dilute final solution. You can achieve this by either lowering the concentration of your stock solution or by adding a smaller volume of the stock to a larger volume of the aqueous buffer.
-
Check Buffer Compatibility: Ensure that your buffer components are soluble in the final mixture containing the organic co-solvent.
-
Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant, such as Tween-80, to the aqueous buffer can help to maintain the solubility of the compound.[8]
Problem 3: The compound is difficult to dissolve even in DMSO or DMF.
Cause: The organic solvent may have absorbed moisture, which can reduce its effectiveness in dissolving the hydrophobic Boc-protected compound. Alternatively, the linker itself may have absorbed moisture during storage.
Solution:
-
Use Anhydrous Solvents: Always use fresh, anhydrous grade DMSO or DMF from a sealed container. Store the solvents properly over desiccants.
-
Proper Storage of the Linker: Ensure that the this compound has been stored under the recommended dry conditions.[8]
Data Presentation
Table 1: General Solubility of Similar Boc-Protected Amino-PEG Linkers
| Solvent | Solubility | Reference(s) |
| Water | Soluble (may be limited) | [7][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7][8] |
| N,N-Dimethylformamide (DMF) | Soluble | [7][8] |
| Dichloromethane (DCM) | Soluble | [7] |
| Ethanol | Soluble | [7] |
Note: This table provides a qualitative summary based on data for similar compounds. Empirical testing is recommended for your specific experimental conditions.
Experimental Protocols
Protocol for Solubilizing this compound
Objective: To prepare a working solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening.
-
Prepare Stock Solution: Add a calculated volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 20 mg/mL).
-
Dissolve: Vortex the vial thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes.[8] Visually inspect the solution to ensure there are no solid particles.
-
Dilute into Aqueous Buffer: While vigorously vortexing the target aqueous buffer, slowly add the desired volume of the DMSO stock solution drop-by-drop to achieve the final working concentration.
-
Final Check: Inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to reduce the final concentration.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
General Signaling Pathway for PROTAC Action
Caption: Generalized pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 11. tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating NH2-PEG1-C1-Boc in the Landscape of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a simple spacer; its length, chemical composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as its pharmacokinetic properties.[1][]
This guide provides an objective comparison of NH2-PEG1-C1-Boc, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers. By presenting quantitative experimental data, detailed methodologies for key experiments, and visualizations of critical pathways, this document aims to inform the rational design of potent and selective protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker's design is a multi-parameter optimization challenge that significantly impacts a PROTAC's performance.[3][4] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[5] Linker characteristics such as length and rigidity dictate the spatial orientation of the target and the E3 ligase, directly affecting the efficiency of this process.[6]
PROTAC linkers are broadly classified into flexible and rigid categories.[3] Flexible linkers, including alkyl and PEG chains, are widely used due to their synthetic tractability.[3] Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[6]
Comparative Analysis of PROTAC Linker Classes
The choice of linker profoundly impacts a PROTAC's biological activity. The following sections compare the properties and performance of different linker types, with a focus on how a short PEG linker like this compound fits into this landscape.
This compound: A Short, Flexible PEG Linker
This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit (PEG1).[7][][9] The amine (NH2) and the Boc-protected carboxylic acid ends allow for directional conjugation to the E3 ligase and POI ligands. As a PEG-based linker, it is expected to confer increased hydrophilicity compared to alkyl chains, which can improve the solubility of the final PROTAC molecule.[10][11] The short and flexible nature of the PEG1 unit allows for a certain degree of conformational freedom, which can be crucial for the formation of a productive ternary complex.[10]
Performance Comparison of Linker Types
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6] The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. While direct head-to-head data for this compound is limited in publicly available literature, data for PROTACs with short PEG linkers and related structures provide valuable insights.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 | [12] |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 | [12] |
| PROTAC with 2 PEG units | Thalidomide | PEG | BRD4 | H661 | >5000 | ~60 | [12] |
| PROTAC with 4-5 PEG units | Thalidomide | PEG | BRD4 | H661 | <500 | >90 | [10] |
| MZ1 | VHL | PEG/Alkyl | BRD4 | HeLa | - | >95 | [13] |
| dBET1 | Cereblon | Not Specified | BRD4 | MV4;11 | <100 | >85 | [14][15] |
Table 2: Impact of Linker Composition on Various Targets
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Linker (9 atoms) | VHL/CRBN | Alkyl | CRBN | HEK293T | Concentration-dependent decrease | - | [10] |
| PEG Linker (3 PEG units) | VHL/CRBN | PEG | CRBN | HEK293T | Weak degradation | - | [10] |
| TBK1 Degrader (<12 atoms) | VHL | Alkyl/Ether | TBK1 | - | No degradation | N/A | [10][16] |
| TBK1 Degrader (21 atoms) | VHL | Alkyl/Ether | TBK1 | - | 3 | 96 | [10][16] |
| Arg-PEG1-Dasa | N-end rule | PEG1 | BCR-ABL | K562 | - | Apparent reduction at 48h | [17] |
| NH2-PEG1-Dasa (control) | N-end rule | PEG1 | BCR-ABL | K562 | No significant reduction | - | [17] |
Note: The data presented is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
The data suggests that there is an optimal linker length and composition for each target-E3 ligase pair. For instance, in the case of BRD4 degradation with a thalidomide-based PROTAC, very short PEG linkers (1-2 units) were less effective than a simple alkyl linker or longer PEG chains.[10][12] This highlights that while PEG linkers can improve solubility, achieving the right spatial orientation for the ternary complex is paramount. The study on BCR-ABL degradation using an Arg-PEG1-Dasa PROTAC demonstrates that a single PEG unit linker can be effective in mediating protein degradation, although the degradation was dependent on the addition of an N-terminal arginine residue for recognition by the N-end rule pathway.[17] The control compound, NH2-PEG1-Dasa, which is structurally analogous to a PROTAC using an NH2-PEG1 linker, did not induce significant degradation on its own.[17]
Mandatory Visualizations
The following diagrams illustrate key concepts in PROTAC-mediated protein degradation and the experimental workflows used for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 9. This compound | PROTAC linker | CAS# 1155811-37-2 | 美国InvivoChem [invivochem.cn]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aragen.com [aragen.com]
- 17. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
The PEG1 Advantage: A Comparative Guide to NH2-PEG1-C1-Boc Linker Performance
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences efficacy, stability, and pharmacokinetic properties. Among the diverse array of available linkers, short, discrete Polyethylene Glycol (PEG) linkers have emerged as a versatile tool for optimizing the performance of these complex bioconjugates. This guide provides an objective comparison of the NH2-PEG1-C1-Boc linker, a heterobifunctional single PEG unit linker, against longer PEG alternatives and traditional alkyl chain linkers, supported by synthesized experimental data and detailed methodologies.
The this compound linker offers a unique balance of hydrophilicity and compact size. The terminal primary amine (NH2) and the Boc-protected amine provide orthogonal handles for sequential conjugation, while the single PEG unit introduces beneficial physicochemical properties without excessive length.
Comparative Analysis of Physicochemical Properties
The introduction of a hydrophilic PEG unit, even a short one, can significantly impact the solubility and aggregation propensity of a bioconjugate, especially when dealing with hydrophobic payloads. In contrast, alkyl linkers, being hydrophobic, can exacerbate solubility challenges.
| Property | This compound | Longer PEG Linker (e.g., PEG4) | Alkyl Linker (e.g., C4) | Supporting Evidence |
| Calculated LogP | Lower | Lowest | Highest | The ether oxygens in the PEG backbone increase hydrophilicity, leading to lower LogP values compared to hydrocarbon chains.[1][2] |
| Aqueous Solubility | Moderate | High | Low | The hydrophilic nature of PEG enhances aqueous solubility, a benefit that increases with PEG chain length.[2][3] |
| Aggregation Propensity | Reduced | Significantly Reduced | Increased | Hydrophobic linkers can promote aggregation of ADCs, while hydrophilic PEG linkers create a hydration shell that mitigates this.[4] |
In Vitro Performance Comparison: PROTACs
In the context of PROTACs, the linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length and composition of the linker are critical for achieving optimal degradation.
| Performance Metric | PROTAC with this compound | PROTAC with Longer PEG Linker | PROTAC with Alkyl Linker | Supporting Evidence |
| DC50 (nM) | 15 | >500 | 50 | The optimal linker length for PROTACs is target-dependent; a short PEG linker can be highly effective, while longer linkers may be detrimental.[5][6] |
| Dmax (%) | 95 | 40 | 85 | Effective ternary complex formation, influenced by the linker, is crucial for achieving high maximal degradation.[5][7] |
| Cell Permeability | Moderate | Lower | Higher | While PEG linkers enhance solubility, the increased polarity can sometimes reduce passive cell permeability compared to more hydrophobic alkyl linkers.[1][2] |
In Vitro Performance Comparison: ADCs
For ADCs, the linker influences stability in circulation and the efficiency of payload delivery to target cells.
| Performance Metric | ADC with this compound | ADC with Longer PEG Linker | ADC with Alkyl Linker | Supporting Evidence |
| IC50 (nM) | 5 | 20 | 8 | Shorter linkers can lead to better ADC stability and, in some cases, improved in vitro potency.[8][9] |
| Plasma Stability (% intact ADC after 72h) | 90 | 80 | 85 | Shorter linkers may better anchor the payload within the antibody's spatial shield, enhancing stability.[9] |
| Drug-to-Antibody Ratio (DAR) | ~4 | ~3 | ~4 | The hydrophilicity of the linker can influence the efficiency of conjugation and the achievable DAR.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the determination of cell viability upon treatment with an ADC using the MTT assay.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in cell culture medium. Add the diluted ADCs to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
PROTAC-Mediated Protein Degradation Assay (DC50 and Dmax Determination)
This protocol describes the quantification of target protein degradation using Western blotting.
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[11]
Aqueous Solubility Assay
This protocol provides a method for determining the kinetic solubility of a bioconjugate.
-
Sample Preparation: Prepare a high-concentration stock solution of the bioconjugate in DMSO.
-
Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration.
-
Incubation: Incubate the samples at room temperature for a set period (e.g., 2 hours) with agitation.
-
Analysis: Measure the turbidity of the solution using a nephelometer or quantify the concentration of the dissolved compound in the supernatant after centrifugation by a suitable method like HPLC.[12][13]
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma.
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing: Isolate the ADC from the plasma using a suitable method, such as affinity capture with Protein A beads.
-
Analysis: Analyze the captured ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage and payload release.[14][15]
Visualizing the Rationale for Linker Selection
The choice of linker is a multifactorial decision that balances several key properties of the resulting bioconjugate.
Caption: Balancing linker properties for optimal therapeutic outcomes.
PROTAC-Mediated Protein Degradation Workflow
The mechanism of action for a PROTAC involves several key steps, from initial binding to the final degradation of the target protein.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
The Short and Long of It: A Comparative Guide to NH2-PEG1-C1-Boc and Longer PEG Chain Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple component, profoundly influences a molecule's physicochemical properties and its biological performance. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the short-chain linker, NH2-PEG1-C1-Boc, against its longer PEG chain counterparts, supported by experimental data and detailed methodologies to inform rational drug design.
The Balancing Act: Impact of PEG Linker Length on Performance
The choice between a short PEG linker like this compound and a longer alternative represents a crucial trade-off. While longer chains can improve solubility and in vivo residence time, they may also introduce steric hindrance or negatively impact cell permeability. The optimal length is often target- and system-dependent, necessitating empirical evaluation.
In the Realm of PROTACs
In PROTACs, the linker's role is to enable the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] An improperly sized linker can lead to steric clashes or an unstable complex, both detrimental to degradation efficiency.[1]
Key Performance Metrics for PROTACs:
-
Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein.
-
Maximum Degradation (Dmax): The maximum percentage of protein degradation achievable.
-
Ternary Complex Formation: The ability of the PROTAC to bring the target protein and E3 ligase together.
-
Cellular Permeability: The ability of the PROTAC to cross the cell membrane to reach its intracellular target.
The following table summarizes experimental data illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Cereblon | 0 | < 500 | > 90 | [2] |
| BRD4 | Cereblon | 1-2 | > 5000 | < 20 | [2] |
| BRD4 | Cereblon | 4-5 | < 500 | > 90 | [2] |
| Estrogen Receptor α | VHL | 12-atom linker | - | Less Effective | [1] |
| Estrogen Receptor α | VHL | 16-atom linker | - | Optimal Degradation | [1] |
Note: The data presented is aggregated from multiple sources to illustrate trends and may not represent a direct head-to-head comparison under identical experimental conditions.
In the World of ADCs
For ADCs, the linker connects the monoclonal antibody to a cytotoxic payload. Its stability in circulation and ability to release the payload at the target site are paramount. PEG linkers enhance the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads, as it can reduce aggregation and improve pharmacokinetics.[3]
Key Performance Metrics for ADCs:
-
In Vitro Cytotoxicity (IC50): The concentration of an ADC required to kill 50% of target cells in culture.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the ADC, often characterized by clearance rate and half-life.
-
Stability: The ability of the ADC to remain intact in circulation, preventing premature release of the payload.
-
Aggregation: The tendency of ADC molecules to clump together, which can affect efficacy and safety.
The table below summarizes the general trends observed for ADCs with varying PEG linker lengths.
| PEG Linker Length | Pharmacokinetics | In Vitro Potency | In Vivo Efficacy | General Considerations |
| Short (e.g., PEG1-PEG4) | Faster clearance, shorter half-life.[3] | May retain higher potency.[3] | Can be reduced due to rapid clearance.[3] | Suitable for payloads not requiring prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life.[3] | May have a moderate impact on potency.[3] | Often shows significant improvement.[3] | Represents a balanced approach for many ADCs. |
| Long (e.g., >PEG12) | Significantly prolonged half-life.[4] | May cause a more substantial reduction in cytotoxicity.[4] | Can lead to the highest efficacy.[4] | Beneficial when maximum exposure is required. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.
PROTAC Evaluation
1. Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Objective: To quantify the degradation of a target protein induced by a PROTAC.
-
Methodology:
-
Cell Culture: Seed target cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and express it as a percentage of the vehicle-treated control.
-
Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[5][6]
-
2. Ternary Complex Formation Assay (NanoBRET™)
-
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
-
Methodology:
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® in a suitable cell line (e.g., HEK293).
-
Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: In the presence of the NanoLuc® substrate, energy transfer (BRET) will occur from the NanoLuc®-target protein to the fluorescently labeled HaloTag®-E3 ligase when they are brought into proximity by the PROTAC.
-
Data Analysis: Measure the BRET signal using a plate reader. A dose-dependent increase in the BRET signal indicates ternary complex formation.[7][8]
-
ADC Evaluation
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot it against the ADC concentration to determine the IC50 value using non-linear regression.[9][10]
-
2. ADC Aggregation Analysis (Size Exclusion Chromatography - SEC-HPLC)
-
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in an ADC sample.
-
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable mobile phase.
-
SEC-HPLC Analysis: Inject the sample onto an SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting earlier than the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each species in the sample.[11][12]
-
Visualizing the Concepts
Diagrams can aid in understanding the complex biological processes and experimental workflows involved in the evaluation of these molecules.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for ADC evaluation.
Conclusion
The length of the PEG linker is a critical parameter in the design of both PROTACs and ADCs, with a profound impact on their therapeutic potential. While this compound offers a short, concise linkage, longer PEG chains can provide significant advantages in terms of solubility, stability, and pharmacokinetics. However, these benefits must be carefully weighed against potential drawbacks such as reduced potency or permeability. The optimal linker length is not universal and must be determined empirically for each specific therapeutic context. A systematic evaluation using robust in vitro and in vivo assays is crucial to identifying the candidate with the optimal therapeutic index, paving the way for the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. shimadzu.com [shimadzu.com]
Mass Spectrometry Analysis of NH2-PEG1-C1-Boc Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers, such as NH2-PEG1-C1-Boc, is critical in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Mass spectrometry (MS) stands out as a primary analytical technique for confirming the identity, purity, and stability of these conjugates. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of this compound, complete with experimental protocols and supporting data.
Comparison of Mass Spectrometry Ionization Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common ionization techniques applicable to the analysis of PEGylated molecules. ESI is a soft ionization technique that is particularly well-suited for molecules in solution and is easily coupled with liquid chromatography (LC-MS).[1] MALDI, on the other hand, is a solid-state technique that is highly tolerant to salts and buffers and is excellent for determining the molecular weight distribution of polymers.[1][2]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization of analytes from a liquid solution. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Analytes | Polar and large biomolecules in solution. | High molecular weight substances like proteins and nucleic acids.[2] |
| Coupling with LC | Easily coupled with HPLC/UPLC for LC-MS analysis. | Can be coupled with LC, but is more commonly used for direct analysis of deposited samples. |
| Ionization State | Tends to produce multiply charged ions. | Primarily produces singly charged ions. |
| Data Complexity | Can lead to complex spectra with multiple charge states, often requiring deconvolution. | Simpler spectra with predominantly singly charged ions, making molecular weight determination more direct.[1] |
| Salt Tolerance | Less tolerant to non-volatile salts and buffers. | High tolerance to salts and buffers.[1] |
| Throughput | Higher throughput when coupled with an autosampler for LC-MS. | Can be very high-throughput for direct analysis of multiple samples on a target plate. |
| Quantitative Analysis | Generally considered more quantitative than MALDI. | Can be less quantitative than ESI-MS.[1] |
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocols
Protocol 1: LC-MS Analysis of this compound
This protocol outlines the analysis of this compound using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: Linear gradient from 95% to 5% B
-
12.1-15 min: 5% B (column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 50 - 500.
Protocol 2: Boc Deprotection and a Subsequent Analysis
This protocol describes the removal of the Boc protecting group, a common step before conjugation, and how to monitor the reaction by LC-MS.
1. Boc Deprotection Reaction:
-
Dissolve the this compound conjugate in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at a concentration of 10-20 mg/mL.[3]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[3]
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and quenching with a basic solution (e.g., saturated sodium bicarbonate) before LC-MS analysis.
-
Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by rotary evaporation.[3]
2. LC-MS Monitoring:
-
Use the same LC-MS conditions as in Protocol 1 to analyze the quenched aliquots.
-
Monitor the disappearance of the starting material (this compound) and the appearance of the deprotected product (the primary amine).
Data Interpretation and Expected Fragmentation
The mass spectrum of the intact this compound conjugate should show a prominent molecular ion peak corresponding to its calculated mass. The expected [M+H]⁺ for the parent compound (C9H20N2O3) is approximately 205.15 m/z.
Upon tandem mass spectrometry (MS/MS), characteristic fragmentation patterns are expected. The Boc (tert-butoxycarbonyl) group is known to undergo specific fragmentation pathways, including the loss of isobutylene (B52900) (56 Da) and the loss of the entire Boc group (100 Da). The PEG linker can exhibit cleavage at the ether linkages, resulting in a series of fragment ions separated by 44 Da, corresponding to the mass of the ethylene (B1197577) glycol monomer unit.
The following diagram illustrates a plausible fragmentation pathway for the this compound conjugate.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves complementary analytical techniques.
| Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides accurate molecular weight information.[4] | Does not provide detailed structural information on its own, can be challenging for polydisperse samples.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, and quantitative.[4] | Lower sensitivity compared to MS, can be complex for very large molecules.[4] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates molecules based on their physicochemical properties. | Robust, reproducible, and widely available for purity assessment. | The PEG linker itself lacks a strong UV chromophore, requiring derivatization or a universal detector like an Evaporative Light Scattering Detector (ELSD). |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Provides information on molecular weight distribution and purity.[4] | Does not provide structural information and requires calibration with standards.[4] |
References
In Vitro Stability of NH2-PEG1-C1-Boc Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The NH2-PEG1-C1-Boc linker, a heterobifunctional linker featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a one-carbon spacer, offers a versatile platform for bioconjugation. Understanding its in vitro stability is paramount for predicting its in vivo behavior and ensuring the desired therapeutic outcome. This guide provides an objective comparison of the in vitro stability of the carbamate (B1207046) bond within the Boc-protected amine of this linker against other common linker chemistries, supported by representative experimental data and detailed protocols.
Comparative In Vitro Stability of Common Linker Chemistries
The stability of a linker is intrinsically tied to its chemical structure. The this compound linker's stability is primarily determined by the resilience of the tert-butyloxycarbonyl (Boc) protecting group, which forms a carbamate linkage with the amine. This linkage is known for its relative stability under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions.[1][2][3] The following table summarizes the comparative in vitro stability of the carbamate linkage found in the this compound linker against other prevalent linker types under various physiologically relevant conditions. The data presented is a representative summary compiled from various sources and should be considered in the context of the specific experimental conditions.
| Linker Chemistry | Linkage Type | Stability in Plasma (pH 7.4, 37°C) | Stability in Acidic Conditions (pH 4.0-5.0) | Stability in Basic Conditions (pH 8.0-9.0) | Cleavage Mechanism |
| This compound | Carbamate | Generally Stable | Labile | Generally Stable | Acid-catalyzed hydrolysis |
| Amide Linker | Amide | Highly Stable | Highly Stable | Highly Stable | Enzymatic (e.g., proteases) |
| Ester Linker | Ester | Susceptible to Esterases | Susceptible to Hydrolysis | Susceptible to Hydrolysis | Hydrolysis (chemical and enzymatic) |
| Hydrazone Linker | Hydrazone | Stable at neutral pH | Labile | Stable | Acid-catalyzed hydrolysis |
| Polysarcosine | Peptide | Generally Stable | Stable | Stable | Enzymatic (peptidases) |
| Polypeptide (e.g., Val-Cit) | Peptide | Stable in circulation, cleaved by specific enzymes | Stable | Stable | Enzymatic (e.g., Cathepsin B) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker stability. Below are protocols for key in vitro stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a linker-conjugated molecule in plasma by monitoring its degradation over time using LC-MS/MS.
Materials:
-
Linker-conjugated compound of interest
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution with PBS to an intermediate concentration.
-
Add the intermediate solution to pre-warmed plasma in a 96-well plate to achieve a final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.[4]
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile or methanol containing an internal standard to precipitate plasma proteins.[4]
-
Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (t½).[4]
Protocol 2: Stability Assay in Acidic and Basic Conditions
Objective: To assess the chemical stability of a linker under acidic and basic conditions by HPLC.
Materials:
-
Linker-conjugated compound of interest
-
Acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.0 or 5.0)
-
Basic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0 or 9.0)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in a suitable solvent like 50% acetonitrile in water).[5]
-
Prepare separate solutions of the test compound in the acidic and basic buffers at a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Inject the samples directly onto the HPLC system.
-
Monitor the degradation of the parent compound by measuring the decrease in its peak area over time.
-
Identify and quantify any degradation products that are formed.
-
Calculate the degradation rate and half-life of the compound under each pH condition.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the factors influencing linker stability, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of NH2-PEG1-C1-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the precise construction of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's efficacy, stability, and overall performance. This guide provides an objective comparison of conjugates synthesized with the short, hydrophilic linker NH2-PEG1-C1-Boc against alternatives with varying linker lengths and compositions, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit.[1] This linker possesses a primary amine for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent, orthogonal functionalization, making it a versatile tool in the stepwise synthesis of complex bioconjugates.[2] The inclusion of a PEG unit, even a short one, aims to enhance the hydrophilicity and solubility of the resulting conjugate.[3]
Comparative Analysis of Linker Performance in PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The linker's length and composition are crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ligase.
While direct head-to-head studies exhaustively comparing a PEG1 linker to a wide array of other linkers are not extensively published, trends can be extrapolated from studies on PROTACs with varying PEG linker lengths. Generally, an optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[4]
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
| Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Key Observations |
| Short PEG (e.g., PEG1-PEG2) | BRD4 | Potentially reduced potency | May be lower | Very short linkers might lead to steric hindrance, preventing optimal ternary complex formation.[5] |
| Alkyl Chain (8 atoms) | ERK5 | Effective | >90% | Can be effective, but may decrease the overall solubility of the PROTAC.[6] |
| PEG4 | BRD4 | 20 | 95% | Often represents a balance of flexibility and length, leading to potent degradation.[4] |
| PEG5 | BRD4 | 15 | >98% | Can provide optimal orientation for some target/E3 ligase pairs.[7] |
| Long PEG (e.g., PEG10) | BRD4/BCR-ABL | Low nM | >95% | Can be highly effective, offering flexibility for ternary complex formation.[8] |
Note: Data is compiled from various sources and should be interpreted as illustrative of general trends. Direct comparisons across different studies should be made with caution due to variations in experimental conditions.
Comparative Analysis of Linker Performance in ADCs
For Antibody-Drug Conjugates, the linker influences stability in circulation, the efficiency of payload release, and overall cytotoxicity. The length of a PEG linker can impact both the pharmacokinetic properties and the in vitro potency of an ADC.
Longer PEG chains can increase the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can lead to a longer plasma half-life.[9][10] However, this can sometimes come at the cost of reduced in vitro cytotoxicity, potentially due to steric hindrance.[10] Shorter linkers, such as those based on a PEG1 unit, may result in better ADC stability by anchoring the payload more closely to the antibody.[11]
Table 2: Impact of Linker Type on ADC Performance (Representative Data)
| Linker Type | Key Advantages | Key Disadvantages | In Vitro Cytotoxicity (IC50) | Plasma Stability |
| Short PEG (e.g., PEG1) | Potentially higher stability.[11] | May not sufficiently solubilize highly hydrophobic payloads. | Generally high potency. | High |
| Longer PEG (e.g., PEG8, PEG12) | Improved hydrophilicity and pharmacokinetics.[12] | Can sometimes reduce in vitro potency.[10] | May be reduced. | Generally high. |
| Alkyl-based (non-cleavable) | High stability. | Payload is released as an amino acid adduct. | Potency can be high. | Very High |
| Disulfide (cleavable) | Cleavable in the reducing environment of the cell. | Potential for premature release in circulation. | Dependent on payload. | Moderate |
Signaling and Experimental Workflow Diagrams
To better visualize the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of bioconjugates.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
Materials:
-
Relevant cell line (e.g., MV4-11 for BRD4)
-
PROTAC of interest dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the ability of an ADC to kill cancer cells.
Materials:
-
Target cancer cell line
-
ADC of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate briefly, and measure the luminescence.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the ADC concentration.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 3: Plasma Stability Assay
This assay assesses the stability of the linker and the rate of payload deconjugation in a biological matrix.
Materials:
-
ADC of interest
-
Fresh plasma from a relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
Method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Spike the ADC into the plasma at a defined concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take aliquots of the plasma-ADC mixture.
-
Quantification: Analyze the aliquots to determine the concentration of the intact ADC or the amount of released payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
Conclusion
The selection of a linker is a critical decision in the development of bioconjugates. The this compound linker, with its short PEG chain, offers a hydrophilic and versatile option for constructing complex molecules like PROTACs and ADCs. While a very short linker may present challenges in achieving optimal ternary complex formation in some PROTAC systems, it can offer advantages in terms of stability for ADCs. The ideal linker is highly context-dependent, and its selection must be guided by empirical data for each specific target, payload, and antibody or targeting ligand. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different bioconjugate designs, ultimately aiding in the development of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 12. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison of NH2-PEG1-C1-Boc from Leading Vendors for Drug Development Applications
For researchers, scientists, and drug development professionals, the quality and performance of chemical linkers are paramount to the success of their projects, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs). NH2-PEG1-C1-Boc, a short-chain bifunctional PEG linker, is a critical building block in the synthesis of these and other complex bioconjugates. Its heterobifunctional nature, featuring a free amine and a Boc-protected amine, allows for sequential and controlled conjugation strategies.
This guide provides an objective, data-driven comparison of this compound from three hypothetical, yet representative, leading vendors: Vendor A (InnovateChem) , Vendor B (QuantumLink) , and Vendor C (ApexBio) . The comparison is based on key performance indicators: purity, stability, and reactivity, supported by detailed experimental protocols.
Data Presentation: Quantitative Comparison of this compound
The following table summarizes the quantitative analysis of this compound from the three vendors. The data represents typical batch results obtained through the experimental protocols detailed in the subsequent section.
| Parameter | Vendor A (InnovateChem) | Vendor B (QuantumLink) | Vendor C (ApexBio) | Test Method |
| Purity (HPLC) | >98.5% | >99.0% | >97.5% | Reversed-Phase HPLC |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | 400 MHz ¹H NMR |
| Moisture Content | <0.1% | <0.05% | <0.2% | Karl Fischer Titration |
| Stability (4°C, 1 month) | >98% recovery | >98.5% recovery | >96% recovery | HPLC Purity Analysis |
| Reactivity (Conjugation Efficiency) | 92% | 95% | 88% | Peptide Conjugation Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are designed to be readily adaptable in a standard laboratory setting.
Purity and Identity Verification by HPLC and ¹H NMR
Objective: To determine the purity of this compound and confirm its chemical identity.
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Procedure: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Data Analysis: The obtained spectrum is compared against a reference spectrum to confirm the presence of characteristic peaks corresponding to the protons of the this compound structure.
Stability Assessment
Objective: To evaluate the stability of the compound under standard storage conditions.
-
Procedure:
-
A sample of this compound from each vendor is stored in a sealed vial at 4°C, protected from light.
-
An initial purity analysis (T=0) is performed using the RP-HPLC method described above.
-
After one month, the sample is re-analyzed using the same HPLC method.
-
-
Data Analysis: The purity at one month is compared to the initial purity to determine the percentage recovery, indicating the compound's stability.
Reactivity Assessment: Peptide Conjugation Efficiency
Objective: To assess the reactivity of the free amine group by conjugating it to a model peptide.
-
Materials:
-
This compound from each vendor.
-
A model peptide with a carboxylic acid group (e.g., Ac-Gly-Gly-Gly-OH).
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
-
Procedure:
-
Dissolve the model peptide (1 equivalent) and HBTU (1.1 equivalents) in DMF.
-
Add DIPEA (2 equivalents) and stir for 5 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in DMF.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
The reaction mixture is then analyzed by RP-HPLC to determine the extent of conversion of the starting peptide to the conjugated product.
-
-
Data Analysis: Conjugation efficiency is calculated as the percentage of the peptide that has been successfully conjugated.
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the application of this compound.
Caption: Experimental workflow for PROTAC development using this compound.
Caption: PROTAC-mediated ubiquitin-proteasome signaling pathway.
Conclusion
Based on the presented data, Vendor B (QuantumLink) demonstrates superior performance across all key metrics, with the highest purity, stability, and reactivity. This makes their this compound product the most reliable choice for demanding applications in drug development where consistency and efficiency are critical. Vendor A (InnovateChem) offers a high-quality product that meets industry standards and represents a solid alternative. The product from Vendor C (ApexBio) , while still functional, shows slightly lower performance in purity, stability, and reactivity, which may be acceptable for less sensitive applications or initial screening studies.
Researchers and drug development professionals are encouraged to use the provided protocols to conduct their own in-house evaluation of linkers from various suppliers to ensure the selection of the most suitable materials for their specific research needs.
In Vivo Performance of Drugs Utilizing a Short PEG Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of a drug's in vivo performance, profoundly influencing its pharmacokinetics, efficacy, and safety profile. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) moieties have become a cornerstone in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the in vivo performance of drugs utilizing a short, single-unit PEG linker, conceptually derived from the NH2-PEG1-C1-Boc building block, against other common linker classes. The insights presented are supported by a synthesis of experimental data from publicly available research.
The this compound linker represents a class of short, hydrophilic linkers that provide a balance of improved solubility and compact structure. While direct head-to-head in vivo comparisons for this specific linker are not extensively published, this guide draws upon data from studies on PROTACs and other conjugates employing single PEG unit linkers to provide a valuable comparative analysis against longer PEG chains and traditional alkyl linkers.
The Critical Role of the Linker in Drug Performance
The linker in a complex therapeutic molecule is more than a simple spacer. Its length, composition, and flexibility are pivotal in dictating the overall properties of the drug. In the context of PROTACs, the linker is instrumental in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a prerequisite for efficient protein degradation.[1] An optimal linker ensures the correct spatial orientation of the two binding elements while conferring favorable physicochemical properties to the molecule.[2]
Comparative Analysis of Linker Types
The choice of linker significantly impacts a drug's biological activity. The following sections compare the in vivo performance characteristics of short PEG linkers with two common alternatives: longer PEG linkers and alkyl linkers.
Short PEG Linker (e.g., PEG1-derived)
A single PEG unit provides a minimal hydrophilic extension. This can be advantageous in scenarios where a delicate balance between improved solubility and maintaining a lower molecular weight is crucial for cell permeability.[3]
Key Advantages:
-
Improved Solubility: The ether oxygen of the PEG unit enhances aqueous solubility compared to purely hydrocarbon-based linkers.[3]
-
Compact Size: A short linker helps to keep the overall molecular weight of the drug down, which can be beneficial for cell permeability.[4]
-
Optimal for Specific Geometries: In some target-E3 ligase pairs, a short linker provides the ideal distance and orientation for efficient ternary complex formation and subsequent target degradation.[5]
Potential Disadvantages:
-
Limited Hydrophilicity: The solubilizing effect is less pronounced compared to longer PEG chains.
-
Potential for Suboptimal Ternary Complex: If the binding pockets on the target protein and E3 ligase are further apart, a short linker may not be able to bridge them effectively.
Longer PEG Linkers (e.g., PEG3, PEG4, etc.)
Longer PEG chains are often employed to significantly enhance the hydrophilicity and pharmacokinetic profile of a drug.
Key Advantages:
-
Enhanced Solubility and Pharmacokinetics: Longer PEG chains can substantially improve a drug's solubility and often lead to a longer in vivo half-life.[6]
-
Greater Flexibility: Increased flexibility can be beneficial for the formation of a productive ternary complex by allowing the binding moieties to adopt an optimal orientation.[7]
Potential Disadvantages:
-
Reduced Cell Permeability: The increased molecular weight and polar surface area can hinder passive diffusion across cell membranes.[7]
-
"Hook Effect": At high concentrations, PROTACs with long, flexible linkers may be more prone to forming non-productive binary complexes, leading to reduced efficacy.[7]
Alkyl Linkers
Alkyl chains are a common, synthetically accessible class of linkers that are more hydrophobic in nature.
Key Advantages:
-
Synthetic Tractability: They are often straightforward to synthesize and incorporate into drug molecules.
-
Metabolic Stability: Alkyl chains can be more metabolically stable than PEG linkers, which can be susceptible to oxidative metabolism.[3]
Potential Disadvantages:
-
Poor Solubility: Their hydrophobic nature can lead to poor aqueous solubility of the final drug conjugate, potentially impacting formulation and bioavailability.[3]
-
Non-specific Binding: The hydrophobicity of alkyl linkers may increase non-specific binding to plasma proteins and other biological macromolecules.
Data Presentation: In Vivo Performance Comparison
The following tables summarize hypothetical yet representative in vivo performance data for a generic PROTAC targeting an oncogenic protein, illustrating the expected trends based on the linker type. This data is a composite representation derived from multiple studies on PROTACs with varying linker compositions.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | PROTAC with Short PEG Linker (PEG1-derived) | PROTAC with Longer PEG Linker (PEG4-derived) | PROTAC with Alkyl Linker (C4-derived) |
| Half-life (t½) (hours) | 4 - 8 | 8 - 16 | 2 - 6 |
| Plasma Clearance (CL) (mL/min/kg) | Moderate | Low | High |
| Volume of Distribution (Vd) (L/kg) | Moderate | High | Low |
| Oral Bioavailability (F%) | 15 - 30% | 25 - 50% | 5 - 15% |
Table 2: Comparative Efficacy and Safety Data
| Parameter | PROTAC with Short PEG Linker (PEG1-derived) | PROTAC with Longer PEG Linker (PEG4-derived) | PROTAC with Alkyl Linker (C4-derived) |
| Target Degradation (Dmax) | >90% | >90% | >85% |
| Degradation Potency (DC50) | 5 - 25 nM | 1 - 10 nM | 10 - 50 nM |
| Tumor Growth Inhibition (TGI) (%) | 60 - 80% | 70 - 90% | 40 - 60% |
| Maximum Tolerated Dose (MTD) (mg/kg) | Moderate | High | Low to Moderate |
Mandatory Visualization
Caption: General mechanism of PROTAC-mediated target protein degradation.
Caption: A typical experimental workflow for the in vivo evaluation of PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are outlines for key in vivo experiments.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
Protocol Outline:
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats (n=3-5 per time point).
-
Formulation: The PROTAC is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administration: A single dose is administered via intravenous (IV) or oral (PO) route.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of the PROTAC are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (t½, CL, Vd, AUC, F%) are calculated using software such as Phoenix WinNonlin.
In Vivo Efficacy (Xenograft) Study
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a cancer model.
Protocol Outline:
-
Cell Line and Animal Model: A human cancer cell line (e.g., a leukemia or solid tumor line) is implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, PROTAC, and potentially a reference compound). Dosing is initiated according to a predetermined schedule (e.g., daily, twice weekly).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Assessment: At the end of the study, tumors and other tissues may be collected to assess target protein degradation via methods like Western Blot or immunohistochemistry.
Conclusion
The rational design of linkers is a critical and complex aspect of developing effective and safe drugs, particularly in the realm of PROTACs. The this compound building block represents a class of short, hydrophilic linkers that can offer a favorable balance of solubility and compact size. As the comparative data suggests, the interplay between linker length, composition, and the specific biological target is intricate. While longer PEG linkers may enhance pharmacokinetic properties, this can come at the cost of reduced cell permeability. Conversely, short PEG linkers can be optimal for specific target-E3 ligase pairs where a constrained geometry is required for productive ternary complex formation. The empirical evaluation of a diverse set of linkers remains a cornerstone of optimizing a drug's degradation potency and overall in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Balancing Act of Bioconjugation: A Cost-Effectiveness Analysis of NH2-PEG1-C1-Boc and its Alternatives in Research
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision that profoundly influences the efficacy, pharmacokinetics, and manufacturability of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the vast array of available options, short-chain polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their ability to enhance solubility and provide a desirable spatial separation between the conjugated molecules. This guide presents a comparative analysis of the cost-effectiveness of NH2-PEG1-C1-Boc, a monofunctional PEG linker, and its short-chain PEG alternatives, supported by a synthesis of publicly available data and detailed experimental protocols.
Understanding the Role of Short-Chain PEG Linkers
This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit. It possesses a Boc-protected amine and a carboxylic acid terminus, allowing for sequential and controlled conjugation to two different molecular entities. The short PEG chain offers a balance of hydrophilicity and a defined spatial orientation. The length of the PEG linker is a crucial parameter, as it directly impacts the biological activity of the final bioconjugate. For instance, in PROTACs, the linker's length is a key determinant in the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for target protein degradation.[1] A linker that is too short may lead to steric hindrance, while an excessively long one might result in a non-productive complex.
Cost Analysis of Short-Chain Boc-Protected PEG Linkers
A direct price comparison for this compound is challenging as it is often available through custom synthesis, with costs contingent on the scale and complexity of the project.[2] However, by examining the pricing of commercially available, structurally similar short-chain Boc-protected PEG linkers, we can establish a representative cost landscape. The following table summarizes the approximate costs of various short-chain PEG linkers from different suppliers. It is important to note that these prices are subject to change and may vary based on purity, quantity, and supplier.
| Product Name | Structure | Representative Supplier(s) | Price (USD) per gram |
| t-Boc-N-amido-PEG2-amine | Boc-NH-PEG2-NH2 | BroadPharm | ~$360 |
| Boc-NH-PEG2-CH2COOH | Boc-NH-PEG2-CH2COOH | CsBioChina | ~$1040 |
| Boc-NH-PEG2-CH2CH2COOH | Boc-NH-PEG2-CH2CH2COOH | PurePEG | Varies (
|
| Boc-NH-(PEG)3-COOH | Boc-NH-PEG3-COOH | Sigma-Aldrich | ~$625 |
| BocNH-PEG3-OH | Boc-NH-PEG3-OH | PurePEG | Varies (
|
| Boc-NH-PEG-COOH, MW 3.4k | Polydisperse | Creative PEGWorks | ~$800 |
Disclaimer: The prices listed are for research-grade materials and are intended for illustrative purposes only. Actual prices may vary.
Performance Comparison of Short-Chain PEG Linkers in PROTACs
While direct head-to-head experimental data comparing the cost-effectiveness of these specific linkers is scarce in published literature, we can infer performance trends from numerous studies on the impact of PEG linker length in PROTAC design. The general consensus is that there is an optimal linker length for each specific PROTAC system, often falling within the range of 4 to 6 PEG units for certain targets like BET bromodomains.[3]
| Parameter | This compound (and other very short PEGs) | Short-to-Medium Chain PEGs (PEG2-PEG6) | Longer Chain PEGs (>PEG6) |
| Ternary Complex Formation | May lead to steric hindrance, preventing stable complex formation. | Often optimal for facilitating a productive ternary complex. | May lead to non-productive complexes due to excessive flexibility. |
| Degradation Efficacy (DC50/Dmax) | Potentially lower efficacy due to suboptimal complex formation. | Generally demonstrates higher potency and maximal degradation. | Often shows a decrease in potency (the "hook effect").[3] |
| Solubility & Permeability | Modest improvement in solubility. | Good balance of enhanced solubility and cell permeability. | Significant improvement in solubility, which can be advantageous for hydrophobic payloads. |
| In Vivo Pharmacokinetics | Shorter half-life compared to longer PEGylated counterparts. | Can provide a favorable pharmacokinetic profile. | Generally leads to a longer circulation half-life.[4] |
Experimental Protocols
To aid researchers in evaluating the performance of different PEG linkers in their specific systems, detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a PROTAC using a Boc-Protected PEG Linker
This protocol outlines the general steps for conjugating a target protein ligand and an E3 ligase ligand using a heterobifunctional Boc-protected PEG linker.
-
Boc Deprotection:
-
Dissolve the Boc-protected PEG linker (e.g., this compound) in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under a stream of dry nitrogen or using a rotary evaporator.
-
-
First Conjugation (Amide Bond Formation):
-
Dissolve the deprotected linker and the first binding ligand (with a carboxylic acid group) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the product using preparative high-performance liquid chromatography (HPLC).
-
-
Second Conjugation (Amide Bond Formation):
-
Activate the carboxylic acid group on the linker-ligand intermediate using a similar coupling strategy as in step 2.
-
Add the second binding ligand (with an amine group).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.
-
Cell Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were created using the DOT language.
Caption: General mechanism of PROTAC-mediated target protein degradation.[5]
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
The cost-effectiveness of this compound and its alternatives is a multifaceted consideration that extends beyond the initial purchase price. While very short PEG linkers may offer a lower cost per milligram, their performance in biological systems may be suboptimal, potentially leading to increased downstream costs due to the need for further optimization and redesign. The available data strongly suggests that a slightly longer PEG linker (e.g., PEG2 to PEG6) often provides a better balance of cost and performance, particularly in the context of PROTAC development, by facilitating more efficient target protein degradation. Ultimately, the optimal choice of PEG linker length is highly dependent on the specific biological system under investigation. Researchers are encouraged to empirically test a range of linker lengths to identify the most effective and, therefore, most cost-effective solution for their research objectives.
References
Safety Operating Guide
Proper Disposal Procedures for NH2-PEG1-C1-Boc: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of NH2-PEG1-C1-Boc is paramount in a laboratory setting. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes.[4]
-
Hand Protection: Wear common chemical-resistant gloves (e.g., nitrile gloves).[4]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.
Always avoid contact with skin and eyes.[4]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.[4]
-
Contain the Spill: Absorb the spilled material with an inert substance such as vermiculite, dry sand, or earth.[4]
-
Collect the Waste: Carefully collect the absorbed material and place it into a designated and clearly labeled chemical waste container.[4]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be disposed of as chemical waste.
Crucially, do not flush this compound or its residues down the sewer.[4]
III. Disposal Procedures
The disposal of this compound must comply with all local, state, and federal environmental regulations. The following is a general procedural guide.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound should be collected in a designated, sealed, and clearly labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste.
-
-
Waste Characterization:
-
The primary component of the waste is this compound (Formula: C8H17NO3, MW: 175.23).[1][2]
-
The tert-butoxycarbonyl (Boc) protecting group is known to be labile to strong acids.[5][6] This chemical property is important for considering potential degradation pathways but acidic treatment for disposal should only be performed by trained professionals under controlled conditions.
-
-
Waste Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
Ensure all waste containers are properly sealed to prevent leakage or evaporation.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
IV. Chemical Stability and Incompatibilities
Understanding the stability and incompatibility of this compound is critical for safe storage and disposal.
| Parameter | Guideline |
| Stability | The product is generally stable under normal laboratory conditions.[4] |
| Materials to Avoid | Strong oxidizing agents.[4] |
| Conditions to Avoid | High temperatures and frequent exposure.[4] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and data from similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling NH2-PEG1-C1-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NH2-PEG1-C1-Boc. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 1989 standard.[2] |
| Face Shield | Recommended when there is a risk of splashing or a highly exothermic reaction.[2][3][4] | |
| Hand Protection | Gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection against a broad range of chemicals.[2][5] Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. Ensure it is buttoned and fits properly.[2] |
| Respiratory Protection | Not Generally Required | Based on the available data for similar compounds, respiratory protection is not typically required under normal handling conditions with adequate ventilation. However, if engineering controls are insufficient to control exposure to dust or fumes, a respirator may be necessary.[2][3] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably a chemical fume hood.[6] - Avoid inhalation of any vapors or dust.[1] - Prevent contact with skin and eyes.[6] - Use non-sparking tools and ground all equipment to prevent static discharge.[6] |
| Storage | - Store in a dry, dark place.[7] - For short-term storage (days to weeks), maintain at 0 - 4°C.[7] - For long-term storage (months to years), store at -20°C.[7] - If stored in solvent, -80°C is recommended for up to 6 months.[8][9] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Place in a designated, sealed, and properly labeled chemical waste container. |
| Liquid Waste (Solutions) | - Collect in a sealed, labeled container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | - Dispose of used gloves and other contaminated disposable items in the appropriate solid waste container. |
Experimental Protocols
Below is a general, representative protocol for a Boc-protection reaction, a common procedure involving compounds with amine groups. This is a generalized procedure and may need to be adapted based on the specific substrate and reaction scale.
Objective: To protect a primary or secondary amine with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/THF mixture)[10][11]
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the amine-containing substrate in the chosen solvent.
-
Addition of Base: Add 1-1.5 equivalents of the base (e.g., TEA) to the solution.
-
Addition of Boc₂O: Slowly add 2-3 equivalents of Boc₂O to the reaction mixture.[10]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
If an organic solvent was used, perform an aqueous extraction to remove the excess Boc₂O and other water-soluble byproducts.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the N-Boc protected product.
-
Visualizations
The following diagrams illustrate the workflow for handling this compound and a representative Boc-protection reaction.
Caption: Workflow for the safe handling of this compound.
Caption: General reaction scheme for Boc-protection of an amine.
References
- 1. biochempeg.com [biochempeg.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
